Product packaging for Crotyl acrylate(Cat. No.:CAS No. 23916-33-8)

Crotyl acrylate

Cat. No.: B1618192
CAS No.: 23916-33-8
M. Wt: 126.15 g/mol
InChI Key: COXYCFKHVQFUPA-UHFFFAOYSA-N
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Description

Significance and Research Context of Unsaturated Esters

Unsaturated esters, particularly acrylates, are a cornerstone of modern polymer chemistry due to their remarkable versatility. researchgate.netwikipedia.org These monomers are bifunctional: they possess a vinyl group that is susceptible to polymerization and an ester group whose side chain can be modified to impart a wide range of functionalities to the resulting polymer. wikipedia.org This adaptability allows for the synthesis of polymers with properties ranging from soft and rubbery to hard and tough. researchgate.net

The significance of unsaturated esters in research is underscored by their application in a vast array of fields. They are fundamental components in the formulation of coatings, adhesives, textiles, and biomedical devices like contact lenses. researchgate.nettijer.org The ability to copolymerize different acrylate (B77674) monomers allows for the fine-tuning of material properties to meet specific industrial demands, such as enhancing heat resistance, color stability, and flexibility. researchgate.nettechsciresearch.com For instance, copolymers of methyl methacrylate (B99206) are extensively used in coatings for their excellent film-forming and adhesion properties on various substrates. researchgate.net

Research into unsaturated esters is driven by the need for materials with tailored characteristics. For example, the incorporation of long hydrocarbon chains can yield polymeric additives that improve the performance of lubricants. jetir.org Activated esters are another area of significant research, valued for their high reactivity which facilitates the synthesis of functional polymers, including glycopolymers for biomaterials, under mild conditions. mdpi.com The ongoing exploration of unsaturated esters continues to push the boundaries of materials science, leading to the development of novel polymers for advanced applications. researchgate.net

Historical Perspectives on Crotyl Acrylate and Related Compounds Research

The commercial use of unsaturated polyester (B1180765) resins dates back to the 1940s, primarily in the development of fiber-glass-reinforced plastics. researchgate.net This marked the beginning of widespread industrial and academic interest in unsaturated esters as a class of materials. The fundamental chemistry for producing acrylate esters, including a compound like this compound, involves the esterification of acrylic acid with the corresponding alcohol. wikipedia.org This process has been a foundational reaction in industrial organic chemistry for decades, with variations in catalysts and conditions to optimize yield and purity. wikipedia.orgsemanticscholar.org

While specific historical research focusing exclusively on this compound is not as prominent as that for more common monomers like methyl acrylate or butyl acrylate, its development is intrinsically linked to the broader advancements in acrylate polymer chemistry. wikipedia.orgtechsciresearch.com Early research would have been driven by the desire to understand how different ester groups influence polymerization kinetics and the physical properties of the resulting polyacrylates. The crotyl group, with its own double bond, would have presented unique research questions regarding its potential for cross-linking and creating network polymers.

The general trajectory of acrylate research has involved moving from simple homopolymers to more complex copolymers and functionalized polymers. researchgate.netwseas.org Techniques such as free-radical polymerization have been standard methods for producing these polymers. jetir.orgresearchgate.net Over time, more controlled polymerization techniques were developed to better define polymer architecture, which would have been applicable to monomers like this compound. wseas.org

Current Research Landscape and Future Directions for this compound

The current research landscape for acrylates is characterized by a strong emphasis on sustainability, advanced functionalities, and novel applications. marketresearchfuture.comresearchandmarkets.com A significant trend is the development of bio-based acrylates to reduce reliance on petrochemical feedstocks. marketresearchfuture.comnih.gov This involves synthesizing acrylate monomers from renewable resources like natural sugars or plant oils. nih.gov Research in this area could extend to producing crotyl alcohol from biological sources for the synthesis of a more sustainable this compound.

Another major area of contemporary research is the development of "smart" or functional polymers. This includes dual-curing systems, where acrylates are combined with other reactive groups (like thiols or epoxies) to create polymers that can be cured in stages using different stimuli, such as UV light and heat. nih.gov This approach allows for the creation of complex materials for applications in shape-memory polymers, advanced coatings, and optical materials. nih.gov this compound could be investigated within this context, where its specific reactivity might be harnessed to create novel dual-curing systems.

Future research directions will likely focus on expanding the applications of acrylates in high-growth sectors such as electronics, healthcare, and advanced manufacturing. techsciresearch.comprecedenceresearch.com The demand for materials with specific thermal and dielectric properties for electronics, or biocompatible and biodegradable polymers for medical applications, will drive the synthesis of new acrylate monomers and copolymers. precedenceresearch.commdpi.com For this compound, future research could explore its potential in creating polymers with unique mechanical or thermal properties due to the structure of the crotyl group. Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are being employed to synthesize functional acrylic copolymers with controlled molecular weights and architectures, a methodology that could be applied to this compound to create well-defined polymers for specialized applications. wseas.org The continuous innovation in polymer science ensures that even less common monomers like this compound may find new and important roles in the development of next-generation materials. researchandmarkets.com

Table 2: Key Research Trends in Acrylate Polymers
Research TrendDescriptionPotential Relevance to this compound
Bio-Based MonomersSynthesis of acrylates from renewable resources to enhance sustainability. marketresearchfuture.comnih.govInvestigation into bio-based synthesis routes for crotyl alcohol.
Dual-Curing SystemsCreation of polymers that cure in stages using multiple stimuli (e.g., UV and heat) for advanced material fabrication. nih.govExploring the use of this compound in novel dual-curing formulations.
Advanced Functional PolymersDevelopment of "smart" polymers for specialized applications in electronics, healthcare, and optics. techsciresearch.comprecedenceresearch.comEvaluating the unique properties conferred by the crotyl group in functional polyacrylates.
Controlled PolymerizationUse of techniques like RAFT to synthesize polymers with well-defined architectures and molecular weights. wseas.orgApplication of controlled polymerization methods to produce this compound polymers with specific characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1618192 Crotyl acrylate CAS No. 23916-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-enyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXYCFKHVQFUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066940
Record name 2-Butenyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23916-33-8
Record name 2-Buten-1-yl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23916-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-buten-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-buten-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Crotyl Acrylate and Its Derivatives

Established Synthetic Pathways for Crotyl Acrylate (B77674)

The formation of crotyl acrylate through conventional methods primarily relies on direct esterification reactions or multi-step sequences starting from functionalized precursors.

Esterification Routes

Fischer-Speier esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.com This equilibrium-driven process can be applied to the synthesis of this compound from acrylic acid and crotyl alcohol. acs.org The reaction is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com To favor the formation of the ester product, the equilibrium must be shifted, which can be achieved by using an excess of one reactant or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orgnumberanalytics.com

Alternatively, transesterification offers another route, where an existing ester (like methyl acrylate or ethyl acrylate) reacts with crotyl alcohol in the presence of a catalyst to exchange the alcohol group. nih.govorganic-chemistry.org This method is particularly useful when direct esterification is challenging. The reaction can be catalyzed by acids, bases (such as sodium methoxide), or various organometallic complexes. scielo.org.armdpi.commedtigo.com

A third common approach is the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride. core.ac.uk Acryloyl chloride can be reacted with crotyl alcohol, often in the presence of a non-nucleophilic base like Hünig's base (DIPEA) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. clockss.orgmdpi.com This method is generally faster and not reversible, often providing higher yields than direct esterification.

Traditional Chemical Syntheses (e.g., from diethyl crotylmalonate)

A documented, albeit indirect, pathway to an acrylate structure involves diethyl crotylmalonate as a starting material. A 1955 study by Hoffmann, Vinson, and McElvain describes a multi-step synthesis beginning with diethyl crotylmalonate to ultimately produce ethyl α-crotylacrylate. tripod.com

The process begins with the selective hydrolysis of one of the ester groups of diethyl crotylmalonate. This is achieved by dissolving the malonate in ethanol (B145695) and treating it with potassium hydroxide (B78521), which forms the monopotassium salt of ethyl hydrogen crotylmalonate. tripod.com Acidification of this salt yields the crude ethyl hydrogen crotylmalonate. tripod.com Following a procedure adapted from Mannich, this intermediate is then converted to ethyl α-crotylacrylate. tripod.com Although the specific reagents for this final conversion step are not detailed in the summary, Mannich reactions typically involve formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group, followed by elimination to form the α,β-unsaturated system. This sequence effectively transforms the malonic ester derivative into the corresponding acrylate structure. tripod.com

Table 1: Synthesis of Ethyl α-Crotylacrylate from Diethyl Crotylmalonate

Step Reactants Product Yield Boiling Point Refractive Index (n²⁵D)
1 Diethyl crotylmalonate, KOH, HCl Ethyl hydrogen crotylmalonate - - -
2 Ethyl hydrogen crotylmalonate Ethyl α-crotylacrylate 70% 104-106°C / 45 mm 1.4434

Data sourced from Hoffmann, Vinson, and McElvain (1955). tripod.com

Advanced Synthetic Approaches to this compound Analogues

Modern organic synthesis has introduced sophisticated methods that offer greater control over product structure, particularly stereochemistry, and utilize catalytic systems for improved efficiency and sustainability.

Stereoregulated Synthesis Utilizing α-Silyl- or -Stannyl-Substituted Crotyl-9-Borabicyclo[3.3.1]nonane

Advanced stereoselective syntheses of homoallylic alcohols, which are precursors to acrylate derivatives, can be achieved using organoboron reagents. Crotylboronates are particularly valuable for their ability to control stereochemistry based on the geometry (E/Z) of the crotyl double bond. bris.ac.uk The use of α-boryl substituted crotylboron reagents represents a significant development in this area. nih.gov

A novel (Z)-α-boryl-crotylboron reagent can be synthesized through a nickel-catalyzed Z-selective isomerization of an α-boryl substituted homoallylboronate. nih.gov When this specialized reagent reacts with aldehydes, it provides (E)-δ-boryl-syn-homoallylic alcohols with high levels of diastereoselectivity. nih.govresearchgate.net The resulting vinyl boronate group in the product is a versatile handle for further C-C bond-forming reactions, such as cross-coupling. nih.gov The stereochemical outcome is dictated by a well-ordered, six-membered chair-like transition state. bris.ac.uk The homoallylic alcohol products can then be converted to the corresponding acrylate esters via esterification with acryloyl chloride or other activated acrylic acid derivatives. core.ac.ukclockss.orgmdpi.com

Palladium-Catalyzed Synthesis of Crotyl Derivatives

Palladium catalysis offers powerful tools for the formation of C-C bonds and is widely used in the synthesis of complex molecules containing allyl or crotyl fragments.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for constructing stereocenters. acs.org In this reaction, a Pd(0) complex activates an allylic substrate (like a crotyl carbonate or acetate) to form a π-allylpalladium intermediate. A nucleophile can then attack this intermediate. While often used with soft carbon nucleophiles like malonates, this method can be adapted for various synthetic strategies. uwindsor.ca For instance, a sequential palladium-catalyzed allylic alkylation followed by a retro-Dieckmann fragmentation has been developed as a versatile route to α-substituted acrylonitriles, which are related to acrylates. almacgroup.com

Carbonylation Reactions: Palladium catalysts are also effective for carbonylation reactions, where a carbonyl group is inserted into a molecule. scielo.brnih.gov The carbonylation of allylic alcohols, such as crotyl alcohol, can produce β,γ-unsaturated esters, which are isomers of α,β-unsaturated esters like this compound. researchgate.net More direct routes involve the oxidative carbonylation of allylic C-H bonds, which avoids the need for a pre-installed leaving group on the substrate, increasing atom economy. researchgate.net This approach can provide direct access to β,γ-unsaturated esters from simple olefins and an alcohol. researchgate.net Furthermore, palladium-catalyzed decarboxylative reactions of allyl enol carbonates can generate specific enolates in situ, which then recombine with the π-allylpalladium complex to form allylated ketones. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Allyl/Crotyl Functionalization

Reaction Type Substrates Catalyst System Product Type Key Feature
Allylic Alkylation 4-Cyano-3-oxotetrahydrothiophene, Cinnamyl acetate (B1210297) Pd(PPh₃)₄ α-Substituted acrylonitrile (B1666552) Use of an acrylonitrile surrogate. almacgroup.com
Decarboxylative Allylic Alkylation Crotyl enol carbonate Pd₂(dba)₃, Chiral Ligand Chiral γ,δ-unsaturated ketone Enantioselective formation of ketones. nih.gov
Oxidative Carbonylation Allylic substrates, Carbon Monoxide, Alcohol Palladium(II) catalyst β,γ-Unsaturated ester Direct functionalization of C-H bonds. researchgate.net

Sustainable Synthetic Routes to Acrylates (e.g., from CO₂ and Ethylene)

In the push for greener chemical processes, significant research has focused on utilizing sustainable and abundant feedstocks. One of the most promising "dream reactions" is the synthesis of acrylates from ethylene (B1197577) and carbon dioxide (CO₂), which serves as a C1 building block. Current time information in Bangalore, IN. This approach is an attractive alternative to the conventional two-stage oxidation of propylene. Current time information in Bangalore, IN.

The key to this transformation is the catalytic oxidative coupling of CO₂ and ethylene to form a five-membered metallalactone intermediate, typically involving a nickel catalyst. Current time information in Bangalore, IN. Subsequent β-hydride elimination from this nickelalactone releases the acrylate product. Current time information in Bangalore, IN.

Recent breakthroughs have involved the development of sophisticated nickel(II) complexes with N-heterocyclic carbene (NHC) ligands. Current time information in Bangalore, IN. For example, pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligands have shown notable catalytic activity. Current time information in Bangalore, IN. The addition of monodentate phosphines as additives can further enhance the catalytic turnover number significantly. Current time information in Bangalore, IN. Mechanistic studies using different alkyl iodides to promote the release of the acrylate from the nickelalactone have shown that the structure of the alkyl group influences the efficiency of the final product-releasing step. Current time information in Bangalore, IN.

Synthesis of Crotyl-Functionalized Monomers and Oligomers for Polymerization

This section details the synthetic methodologies for various monomers and oligomers that incorporate the crotyl functional group or its isomers, which are valuable precursors for polymerization processes.

Preparation of Ethyl α-Crotylacrylate

The synthesis of α-substituted acrylate esters, such as ethyl α-crotylacrylate, can be achieved through various methods. One notable approach involves the reaction of an α-(hydroxymethyl) acrylate ester with an alcohol in the presence of an acid catalyst. For example, ethyl α-(ethoxymethyl) acrylate is produced by reacting ethyl α-(hydroxymethyl) acrylate with ethanol in the presence of concentrated sulfuric acid. google.com

A more commercially viable method aims to produce α-substituted acrylate esters with high yield and in shorter reaction times, while avoiding issues like apparatus corrosion. google.com This process involves reacting a compound with a specific structure with an active hydrogen-containing compound in the co-presence of a tertiary amine and an acid or its salt. google.com For instance, reacting methyl α-(bromomethyl) acrylate with an alcohol in the presence of triethylamine (B128534) yields the corresponding methyl α-(alkoxymethyl) acrylate. google.com

The general structure for the α-substituted acrylate ester is given as: CH₂=C(CH₂OR²)COOR¹ Where R¹ and R² can be a variety of alkyl, aryl, or other organic groups. google.com For ethyl α-crotylacrylate, the R¹ group would be an ethyl group, and the R² group would correspond to the crotyl moiety.

Synthesis of Acrylic Kroton Urethane (B1682113) Copolymers

A method for producing acrylic kroton urethane copolymers involves a multi-step process utilizing acrylic acid, crotonaldehyde (B89634), and a urethane oligomer. scientists.uz The synthesis is conducted in an emulsion system. scientists.uz

The initial step involves the copolymerization of acrylic acid and crotonaldehyde to form an acrylic croton copolymer. This reaction is carried out in a three-necked flask equipped with a thermometer, mechanical stirrer, and cooler. scientists.uz The resulting copolymer then reacts with a urethane oligomer to produce the final acrylic kroton urethane copolymer. scientists.uz The process uses distilled water as a solvent and employs an initiator, an emulsifier, and surfactants to facilitate the emulsion copolymerization. scientists.uz The temperature and reaction time are critical parameters that are optimized to achieve the desired copolymer. scientists.uz The composition and structure of the obtained copolymer are confirmed using nuclear magnetic resonance (NMR) analysis. scientists.uz

Table 1: Reactants for Acrylic Kroton Urethane Copolymer Synthesis

Component Type Function
Acrylic Acid Monomer Forms the primary acrylic backbone
Crotonaldehyde Monomer Incorporates the "kroton" or crotyl-related structure
Polyurethane Oligomer Reacts with the acrylic croton copolymer
Distilled Water Solvent Medium for emulsion polymerization
Initiator Reagent Starts the polymerization reaction
Emulsifier Reagent Stabilizes the emulsion

This table summarizes the components used in the synthesis of acrylic kroton urethane copolymers as described in the research. scientists.uz

Urethane Acrylate Synthesis for Polymer Binders

Urethane acrylates (UAs) are synthesized for use as polymer binders in various applications, including coatings and paints. These syntheses typically involve a multi-step addition reaction.

One common method involves synthesizing a prepolymer from a di-polyol and a diisocyanate, which is then "capped" with a hydroxy-functional acrylate. mdpi.comnih.gov For example, a urethane prepolymer is first formed by reacting a di-polyol such as poly(tetrahydrofuran) (PTMG), poly(ethylene glycol) (PEG), or poly(propylene glycol) (PPG) with a diisocyanate like hexamethylene diisocyanate (HDI). mdpi.comnih.govnih.gov The remaining isocyanate (NCO) groups at the terminals of this prepolymer are then reacted with a hydroxyl-containing acrylate, most commonly 2-hydroxyethyl methacrylate (B99206) (2-HEMA), to introduce the acrylate functionality. mdpi.comnih.govnih.gov This process results in a urethane acrylate oligomer with terminal acrylic groups that are ready for further polymerization. scirp.org

The synthesis is typically carried out in a four-necked round bottom flask equipped with a thermometer, condenser, mechanical stirrer, and a nitrogen purging system to prevent unwanted side reactions. A catalyst, such as a tin-based compound, is often used to facilitate the reaction between the polyol and diisocyanate. nih.gov The final urethane acrylate can be blended with other acrylic monomers, like poly(methyl methacrylate) (PMMA), to create hybrid polymer binders with enhanced properties. mdpi.comnih.gov

The properties of the final urethane acrylate, such as flexibility and glass transition temperature (Tg), can be tailored by selecting different starting materials. For instance, using aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) can result in non-yellowing binders suitable for long-lasting applications. scirp.org The use of long-chain diols can improve flexibility. scirp.org Aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI), can increase the rigidity and glass transition temperature of the resulting polymer. scirp.org

Table 2: Example Formulation for Triol Acrylic-Urethane (t-AU) Binder Series

Component AUP-0 AUP-5 AUP-10 AUP-15 AUP-20
t-AU (wt.%) 0 5 10 15 20
PMMA (wt.%) 80 76 72 68 64
2-HEMA (wt.%) 20 19 18 17 16
BPO (wt.%) 1 1 1 1 1

| PTE (wt.%) | 1 | 1 | 1 | 1 | 1 |

This table shows various formulations for an acrylic-urethane polymer (AUP) binder, blending a triol acrylic-urethane (t-AU) with PMMA and 2-HEMA. BPO (benzoyl peroxide) and PTE (N,N-bis(2-hydroxyethyl)-paratoluidine) are used as a redox initiator system. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
2-Hydroxyethyl methacrylate (2-HEMA)
Acrylic Acid
Benzoyl peroxide (BPO)
Crotonaldehyde
Ethyl α-Crotylacrylate
Ethyl α-(ethoxymethyl) acrylate
Ethyl α-(hydroxymethyl) acrylate
Hexamethylene diisocyanate (HDI)
Isophorone diisocyanate (IPDI)
Methyl α-(bromomethyl) acrylate
Methyl α-(alkoxymethyl) acrylate
N,N-bis(2-hydroxyethyl)-paratoluidine (PTE)
Poly(ethylene glycol) (PEG)
Poly(methyl methacrylate) (PMMA)
Poly(propylene glycol) (PPG)
Poly(tetrahydrofuran) (PTMG)
Sulfuric acid
Toluene diisocyanate (TDI)
Triethylamine
Trimethylolpropane (TMPE)

Polymerization Mechanisms and Kinetics of Crotyl Acrylate Systems

Homopolymerization Studies of Crotyl Acrylate (B77674)

The homopolymerization of crotyl acrylate is notably challenging, primarily due to the allylic hydrogen atoms in the crotyl group, which are susceptible to chain transfer reactions.

Free radical polymerization is a common method for polymerizing acrylate monomers. The process involves initiation, propagation, and termination steps. mdpi.com For typical acrylate monomers, the probability of chain transfer to the monomer is generally low, around 10-5. google.com However, this compound is an allylic monomer, and the presence of labile allylic hydrogen atoms introduces a significant competing reaction: degradative chain transfer. google.com

In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a this compound monomer. This terminates the growth of the polymer chain and produces a resonance-stabilized allylic radical. google.com This new radical has very little tendency to initiate a new polymer chain, leading to a significant decrease in both the polymerization rate and the degree of polymerization. google.com This phenomenon is a major limitation in achieving high molecular weight homopolymers of this compound.

Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species. google.com This mechanism is generally suitable for monomers with electron-donating substituents that can stabilize the resulting cationic propagating center. mdpi.comresearchgate.net Monomers like vinyl ethers and isobutylene (B52900) are readily polymerized via this method. kyoto-u.ac.jp

However, acrylate monomers, including this compound, are generally not polymerized through a cationic mechanism. The electron-withdrawing nature of the carbonyl group in the acrylate functionality destabilizes the adjacent carbocation that would be formed during propagation, making cationic polymerization unfavorable. kyoto-u.ac.jp

Anionic polymerization, a form of chain-growth polymerization initiated by an anion, can be used for acrylate monomers. uni-bayreuth.defrontiersin.org This method can lead to the formation of polymers with well-defined structures, particularly when conducted as a living polymerization. frontiersin.org The propagating species in the anionic polymerization of acrylates are typically enolate anions. vt.edu

Copolymerization Behavior of this compound

Copolymerization is a valuable strategy to incorporate this compound into polymer chains, potentially overcoming the challenges of its homopolymerization and introducing specific functionalities.

Reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer versus the comonomer. wolfram.com These ratios determine the composition and microstructure of the resulting copolymer. wolfram.com The determination of reactivity ratios typically involves polymerizing various feed ratios of the two monomers to low conversion and then analyzing the composition of the resulting copolymer. researchgate.net

While this compound has been mentioned as a comonomer with other acrylates like ethyl acrylate and methyl acrylate in patent literature, specific, experimentally determined reactivity ratios for these pairs are not available in the searched scientific literature. vjol.info.vnuni-bayreuth.de However, qualitative studies have shown that this compound can be copolymerized with ethyl acrylate to yield vulcanizable elastomers. kpi.ua

For context, the following table shows reactivity ratios for the common comonomer pairs of methyl acrylate and ethyl acrylate with other monomers. It is important to note that these values are not for this compound but provide a general idea of acrylate reactivity in copolymerization.

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)Method/Solvent
Methyl AcrylateMethyl Methacrylate (B99206)0.440.09-Bulk polymerization
Ethyl AcrylateMethacrylic Acid0.212.63-Ethanol (B145695)
Ethyl AcrylateStyrene0.410.85-Calculated
Ethyl AcrylateVinyl Acetate (B1210297)18.100.04-Calculated

This table provides contextual data for common acrylate copolymer systems and does not include data for this compound. mdpi.comresearchgate.net

This compound has been explored as a comonomer in various binary and ternary systems to impart specific properties. For instance, it can be included as an ethylenically unsaturated monomer containing an olefinic cure-site in graft copolymers.

One notable example is the copolymerization of this compound with norbornene derivatives. Such systems can be used to create functionalized polyolefins. Patent literature describes the copolymerization of norbornene and 5-phenylnorbornene using a nickel-based catalyst, where crotyl-containing species are involved in the catalyst system, indicating the compatibility of the crotyl group with certain transition metal-catalyzed polymerizations. Other related systems include the copolymerization of norbornene with acrylate-functionalized norbornenes.

Ternary systems involving acrylates are also common for producing materials with tailored properties. For example, a ternary system of butyl acrylate, methyl methacrylate, and acrylic acid can be prepared via emulsion polymerization. While specific studies detailing the ternary copolymerization of this compound with monomers like norbornene are not prevalent in the searched literature, its inclusion in such systems is conceivable to introduce cross-linking capabilities or other functionalities.

Mechanistic Investigations of Acrylate Copolymerization via Low-Temperature NMR

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the mechanisms of polymerization reactions. By slowing down the reaction rates, it allows for the detection and characterization of transient species and intermediates that are not observable at higher temperatures. mdpi.com This technique provides detailed insights into the kinetics and structural evolution of polymers during their formation.

In the context of acrylate copolymerization, low-temperature NMR studies have been instrumental in elucidating complex reaction pathways. For instance, in the palladium-catalyzed copolymerization of ethylene (B1197577) with methyl acrylate, low-temperature NMR was used to track the reaction and understand the mechanism of initiation. acs.org These studies revealed that the migratory insertion of a methyl acrylate monomer into the palladium-carbon bond initially forms a 2,1-insertion product, a key mechanistic step that dictates the final polymer architecture. acs.org The ability to observe such intermediates is crucial for rationalizing the effects of catalyst structure and reaction conditions on the copolymerization process. acs.org

Copolymerization with Thiol Functionalities

The copolymerization of acrylates with thiol-containing compounds proceeds through a mixed step-chain growth mechanism. In this process, an acrylic radical can either propagate by reacting with another acrylate monomer or undergo a chain transfer reaction by abstracting a hydrogen atom from a thiol monomer. dergipark.org.tr The resulting thiyl radical then continues the chain by adding across the carbon-carbon double bond of an acrylate monomer. dergipark.org.tr This thiol-ene reaction is known for its versatility and facile reaction conditions.

The reactivity of acrylates in this copolymerization is significantly influenced by their molecular structure. Traditional aliphatic acrylates exhibit a strong tendency to react with thiols. However, the introduction of secondary functionalities, such as carbamates or carbonates, near the acrylate group can alter this reactivity. dergipark.org.tr These functionalized acrylates show a reduced inclination to copolymerize with thiols, as evidenced by their kinetic parameters. dergipark.org.tr

The relative reactivity is often quantified by the ratio of the propagation rate constant (kct). A higher kp/kct ratio indicates a greater preference for homopolymerization over reaction with the thiol. This compound, containing an additional alkene functionality, is used as a monomer in the formation of thiol-ene copolymers. rsc.org

Below is a data table comparing the kinetic ratios for traditional versus functionalized acrylates, illustrating the impact of secondary functionalities.

Acrylate Typekp/kct Ratio RangeReference
Traditional Aliphatic Acrylates (e.g., Hexyl Acrylate)0.8 (± 0.1) – 1.5 (± 0.2) dergipark.org.tr
Novel Acrylates with Secondary Functionalities2.8 (± 0.2) – 4.0 (± 0.2) dergipark.org.tr

Controlled Polymerization Techniques for Crotyl Acrylates

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. Several of these methods are applicable to acrylate monomers, including this compound.

Atom Transfer Radical Polymerization (ATRP) of Acrylates

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used method of reversible-deactivation radical polymerization (RDRP). It involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant polymer chain to a transition metal catalyst (commonly a copper complex), generating a propagating radical and an oxidized metal complex. This process establishes a dynamic equilibrium that keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.

ATRP is suitable for a wide range of monomers, including acrylates and methacrylates, and this compound is mentioned as a potential monomer for this process. mdpi.com The polymerization of acrylates like acrylic acid via ATRP can be challenging due to side reactions, but these can be overcome by carefully selecting the initiator and adjusting the catalytic system and polymerization setup. For example, visible-light-mediated ATRP has been successfully employed for the aqueous polymerization of various hydrophilic acrylate monomers, yielding polymers with narrow molecular weight distributions. nih.govnih.gov

The following table presents representative data for the ATRP of an acrylate monomer, illustrating the typical conditions and outcomes of a controlled polymerization.

MonomerInitiatorCatalyst/LigandSolventConversion (%)Dispersity (Đ)Reference
Oligo(ethylene oxide) methyl ether acrylate (OEOA480)HO-EBiBCuBr2/Me6TRENWater941.13 nih.gov
2-Hydroxyethyl acrylate (HEA)HO-EBiBCuBr2/Me6TRENWater>50~1.2 nih.gov
Acrylic Acid (AA)CPACCuCl2/Me6TRENWater (pH=3.2)571.28 acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Acrylates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another prominent RDRP technique that provides excellent control over polymer synthesis. The control is achieved by adding a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to a conventional free-radical polymerization system. The RAFT agent mediates the polymerization by reversibly deactivating propagating chains through an addition-fragmentation mechanism, leading to polymers with predetermined molecular weights and narrow dispersity (Đ < 1.3). specificpolymers.com

RAFT is compatible with a vast array of monomers, including acrylates, and can be conducted under various reaction conditions (bulk, solution, emulsion). specificpolymers.comsigmaaldrich.com The choice of RAFT agent is critical and depends on the type of monomer being polymerized. sigmaaldrich.com For acrylates, trithiocarbonates are often effective. sigmaaldrich.com The synthesis of complex architectures like block copolymers containing both methacrylate and acrylate blocks is possible, typically by synthesizing the methacrylate block first and then chain-extending with the acrylate. rsc.org

The table below provides examples of RAFT polymerization of acrylate monomers, detailing the experimental conditions and results.

MonomerRAFT AgentInitiatorSolventMn,exp (g/mol)Dispersity (Đ)Reference
n-Butyl AcrylatePolytrithiocarbonateAIBNBulk18,1001.21 mdpi.com
Acrylic AcidDDMATAIBNEthanol2,7001.12 mdpi.com
Hexafluorobutyl AcrylatePAA-DDMATV-50Water (Emulsion)21,4001.35 mdpi.com

Cu(0)-Mediated Polymerization of Long Chain Acrylates

Cu(0)-mediated polymerization, also known as Single Electron Transfer Living Radical Polymerization (SET-LRP), is a robust method for the controlled polymerization of various monomers, including acrylates. This technique typically utilizes metallic copper (Cu(0)) in combination with a ligand and an alkyl halide initiator. The process is characterized by rapid polymerization rates even at ambient or sub-ambient temperatures and provides excellent control over molecular weight and dispersity.

Below is a summary of results for the Cu(0)-mediated polymerization of long-chain acrylates.

MonomerSolventConversion (%)Mn,exp (g/mol)Dispersity (Đ)Reference
Lauryl AcrylateToluene (B28343)9623,5001.11
Lauryl AcrylateDMF9524,1001.10
Stearyl AcrylateToluene9431,1001.12

Photoinitiated Polymerization of Acrylates

Photoinitiated polymerization uses light energy to generate radical species that initiate polymerization. This method offers significant advantages, including spatial and temporal control, ambient temperature operation, and energy efficiency. It is widely used for curing coatings, inks, and adhesives and for creating advanced polymer materials. This compound is explicitly mentioned as a suitable polyunsaturated monomer for photoinitiated polymerization. acs.org

The process requires a photoinitiator or a photoinitiating system that absorbs light (UV or visible) and generates radicals. Type II photoinitiators, like benzophenone, generate radicals by abstracting a hydrogen atom from a co-initiator (e.g., an amine) after being excited by light. The resulting radicals from the co-initiator then start the polymerization chain. The efficiency of polymerization can be influenced by the type of co-initiator, its concentration, and the polarity of the solvent. sigmaaldrich.com

Recent advances have focused on developing dye-based photoinitiating systems that are sensitive to visible light, which is safer and allows for deeper curing compared to UV light. These systems, often combining a sensitizer (B1316253) dye with a co-initiator like an iodonium (B1229267) salt, can effectively initiate the radical polymerization of acrylates. researchgate.net

The following table summarizes findings from studies on the photoinitiated polymerization of acrylate monomers.

Monomer SystemPhotoinitiator/Co-initiatorSolvent/ConditionsMax. Conversion (%)Reference
p-Benzophenoneoxycarbonylphenyl acrylate (U1)Self-initiating/Triethylamine (B128534) (TEA)DMSO31.27 sigmaaldrich.com
1,6-hexanediol diacrylate (HDDA)CA-2 Dye/Iodonium SaltLaminate50 researchgate.net
TMPTABODIPY Dye/N-alkoxypyridinium saltLaminate~50 researchgate.net

Catalysis in Crotyl Acrylate Chemistry and Polymerization

Catalysts for Crotyl Acrylate (B77674) Monomer Synthesis and Related Reactions

The formation of crotyl acrylate involves several key chemical transformations, each often requiring a specific type of catalyst. While direct catalytic synthesis of this compound from simple precursors is a complex topic, insights can be drawn from related and foundational reactions, such as the formation of the acrylate backbone and the modification of the crotyl moiety.

Transition metals are fundamental in catalyzing the formation of the acrylate structure. A significant area of research has been the synthesis of acrylic acid and its esters through the catalytic coupling of ethylene (B1197577) and carbon dioxide, a reaction that showcases the capability of these metals. colab.ws Various transition metals, including Nickel (Ni), Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh), have been investigated for this purpose. colab.ws These metals can activate the otherwise inert CO2 molecule, facilitating its insertion into a metal-ethylene complex to form metallalactones, which are key intermediates on the path to acrylates. colab.ws

Palladium-based catalysts, for instance, have been used in the hydroformylation of methyl acrylate to produce aldehydes, demonstrating their efficacy in reactions involving the acrylate double bond. rasayanjournal.co.in In a related context, a cationic nickel catalyst, specifically [(η3-crotyl)Ni(1,4-COD)]PF6, has been utilized in the polymerization of norbornene, highlighting the interaction of nickel with a crotyl group, which is a structural component of this compound. acs.org The catalytic activity of these metals is often modulated by the choice of ligands, which can influence both the reaction rate and selectivity. colab.ws Furthermore, bimetallic systems, such as Rh-Sn/SiO2 catalysts, have been shown to be effective in the hydrogenation of crotonaldehyde (B89634), a precursor to crotyl alcohol, where the addition of tin to rhodium enhances the selectivity towards the desired crotyl alcohol. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Acrylate Synthesis

Catalyst System Reaction Type Relevance to this compound Reference
Ni, Pd, Ru, Rh Ethylene + CO2 Coupling Formation of the acrylate backbone colab.ws
Palladium Schiff base Hydroformylation of methyl acrylate Modification of the acrylate moiety rasayanjournal.co.in
Rh-Sn/SiO2 Hydrogenation of crotonaldehyde Synthesis of crotyl alcohol precursor researchgate.net
[(η3-crotyl)Ni(1,4-COD)]PF6 Norbornene polymerization Demonstrates Ni-crotyl interaction acs.org

The synthesis of methyl acrylate, a closely related and industrially significant acrylate, is often achieved through the aldol (B89426) condensation of methyl acetate (B1210297) with formaldehyde (B43269). This reaction is a prime example of acid-base catalysis. researchgate.netresearchgate.net The catalytic activity is dependent on the presence of both acidic and basic sites on the catalyst surface. researchgate.net

Weak Lewis acid-base pairs have been identified as particularly favorable for this condensation reaction. researchgate.net For example, catalysts like cesium-loaded SBA-15 (Cs/SBA-15) have demonstrated high conversion of methyl acetate and high selectivity towards methyl acrylate. researchgate.net The basic sites activate the methyl acetate, while the acidic sites activate the formaldehyde, facilitating their condensation. Research has also explored the use of zeolite catalysts, such as nano-sized N-H-ZSM-5, which show high efficiency and long-term stability for this reaction, attributed to their specific acidic properties that can minimize side reactions like coking. researchgate.net The balance between the strength and density of acid and base sites is crucial for optimizing catalyst performance and selectivity. researchgate.netresearchgate.net

The double bond in crotyl alcohol, the alcohol precursor to this compound, is susceptible to epoxidation, a reaction of significant interest for producing valuable chemical intermediates like 2,3-epoxybutan-1-ol. evitachem.combibliotekanauki.pl This transformation is typically catalyzed by titanium-containing molecular sieves.

Titanium silicalite catalysts, such as Ti-MCM-41 and Ti-MCM-48, have been extensively studied for the epoxidation of crotyl alcohol using hydrogen peroxide as the oxidant. bibliotekanauki.pl The reaction parameters, including temperature, solvent, and reactant ratios, are optimized to achieve high conversion and selectivity. For instance, with a Ti-MCM-41 catalyst, optimal conditions can lead to a crotyl alcohol conversion of 82 mol% with 100 mol% selectivity to the epoxide. bibliotekanauki.pl Another effective catalyst is Ti-MWW, which also uses hydrogen peroxide in a methanol (B129727) solvent system. researchgate.net Beyond titanium silicates, a heterogeneous Ni-containing decaniobate complex has been shown to catalyze the epoxidation of various allylic alcohols, including crotyl alcohol, achieving 71% conversion and 81% selectivity under specific conditions. rsc.org

Table 2: Catalytic Performance in the Epoxidation of Crotyl Alcohol

Catalyst Oxidant Conversion of Crotyl Alcohol (%) Selectivity to 2,3-Epoxybutan-1-ol (%) Reference
Ti-MCM-41 H2O2 82 100 bibliotekanauki.pl
Ni-containing decaniobate H2O2 71 81 rsc.org
Ti-MWW H2O2 Studied for optimization Main product researchgate.net
Ti-β / Ti-MCM-41 tert-butyl hydroperoxide - Selective epoxide formation observed capes.gov.br

Catalytic Systems for this compound Polymerization

Bimetallic catalysts have emerged as a powerful tool in polymer chemistry, often exhibiting enhanced activity and selectivity compared to their monometallic counterparts. nih.gov In the context of acrylate polymerization, bimetallic systems involving late transition metals have shown significant promise.

For example, bimetallic palladium(II) and nickel(II) complexes, in conjunction with methylaluminoxane (B55162) (MAO), have been used for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net Studies have shown that bimetallic Pd(II) catalysts are significantly more active than both their Ni(II) and monometallic analogs. researchgate.net Another approach involves bimetallic palladium(II) allyl complexes for the polymerization of mixtures of norbornene and methyl acrylate (MA), which proceeds via competing insertion and radical polymerization mechanisms. acs.org The synergy between two different metals, such as in PdFe bimetallic polymers, can also lead to highly active and stable catalysts. mdpi.com Furthermore, bimetallic nickel catalysts have demonstrated the ability to copolymerize ethylene with acrylates, incorporating up to 11% acrylate comonomer where mononuclear catalysts fail. nih.gov These bimetallic systems often benefit from cooperative effects between the metal centers, which can facilitate monomer coordination and insertion. nih.gov

Cationic zinc enolates represent a class of highly active catalysts for the polymerization of acrylates. nih.govacs.org These species can be generated through a novel activation route involving the transformation of an amido ligand to an imino ligand using a strong Lewis acid like tris(pentafluorophenyl)borane, B(C6F5)3. acs.org

These structurally characterized cationic zinc enolates have been successfully utilized to produce high molecular weight polyacrylates at ambient temperatures. nih.govacs.org They exhibit remarkable activity, with turnover frequencies (TOF) reaching up to 12,000 h⁻¹ at low catalyst loadings. psu.edu The mechanism is proposed to proceed via an anionic propagation involving enol zincates. chemrxiv.org The effectiveness of these catalysts overcomes a key limitation seen in some early transition metal enolate systems, which are often poor catalysts for acrylate polymerization due to facile chain-termination processes. acs.org The development of these well-defined zinc enolate catalysts has provided significant mechanistic insights and expanded the potential for controlling acrylate polymerization. acs.orgchemrxiv.org

Catalytic Chain Transfer Polymerization (CCTP) for Methacrylates and Acrylates

Catalytic Chain Transfer Polymerization (CCTP) is a highly effective method for controlling the molecular weight of polymers produced via free-radical polymerization. researchgate.net This technique utilizes small quantities of transition metal complexes, most notably low-spin cobalt(II) macrocycles, as catalytic chain transfer agents (CCTAs). warwick.ac.ukwikipedia.org The process is particularly efficient for producing low molecular weight polymers, or oligomers, that are terminated with a vinyl group, making them valuable as macromonomers for further reactions. researchgate.netrsc.org

The mechanism of CCTP involves the abstraction of a hydrogen atom from a propagating polymer radical by the Co(II) catalyst. researchgate.net This action terminates the growing chain, creating a polymer with a terminal double bond, and forms a transient cobalt(III)-hydride species. This cobalt-hydride then re-initiates a new polymer chain by transferring the hydrogen atom to a monomer molecule, thereby regenerating the active Co(II) catalyst. researchgate.netacs.org Because the catalyst is regenerated, only parts-per-million (ppm) quantities are needed to significantly reduce the polymer's molecular weight. researchgate.net

CCTP has been extensively studied and commercially applied for methacrylate monomers, such as methyl methacrylate (MMA). warwick.ac.ukacs.org For methacrylates, cobalt complexes like bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF) are extremely effective chain transfer agents. d-nb.info However, the efficiency of CCTP is significantly lower for acrylate monomers like this compound. wikipedia.org The chain transfer activity for acrylates is much lower than for methacrylates, leading to low yields of the desired macromonomers. warwick.ac.ukwikipedia.org This difference in reactivity is a critical consideration for its application to acrylate systems. Studies on the copolymerization of CCTP-derived methacrylate macromonomers with acrylates have shown that the resulting polymer architecture can vary from block copolymers to graft copolymers depending on reaction conditions and monomer types. d-nb.info

The table below illustrates the effectiveness of a common CCTP catalyst in the polymerization of a model methacrylate monomer.

CatalystMonomerCatalyst ConcentrationResulting PolymerSource
bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF)Methyl Methacrylate (MMA)25 ppmAlkene-terminated Poly(methyl methacrylate) researchgate.net
Cobalt(II) dimethyldioximeMethyl Methacrylate (MMA)Not specifiedLower molecular weight PMMA acs.org

Polymer-Supported and Heterogeneous Catalysis in Acrylate Systems

Polymer-supported and heterogeneous catalysts offer significant advantages in chemical synthesis and polymerization, primarily due to the ease of catalyst separation from the reaction product, which allows for catalyst recovery and recycling. routledge.commdpi.com These systems are crucial for developing more cost-effective and environmentally sustainable industrial processes. academie-sciences.fr Various materials, including synthetic polymers like polystyrene, polyacrylates, and inorganic materials like ceramics, are used as supports. mdpi.comacs.org

In the context of acrylate systems, heterogeneous catalysts have been developed for several key reactions. One prominent application is the transesterification of acrylic esters. For example, a polymer-supported titanium alkoxide catalyst has been developed for the continuous production of N,N-dimethylaminoethylacrylate from ethyl acrylate. academie-sciences.fr This solid catalyst demonstrates good long-term stability against metal leaching, a common issue in homogeneous catalysis. academie-sciences.fr

Another significant area is in C-C cross-coupling reactions, such as the Heck reaction, which is used to synthesize substituted acrylates. Palladium complexes supported on various polymers have been shown to be highly efficient catalysts for the reaction between aryl halides and acrylates, such as butyl acrylate or ethyl acrylate. nih.govsciencemadness.org For instance, a palladium complex supported on a polymer derived from functionalized norbornene demonstrated high efficiency in the Heck coupling of aryl halides with ethyl acrylate. sciencemadness.org Similarly, cotton fabric has been used as a support for cationic acrylate polymers, which then act as recyclable phase-transfer catalysts for reactions like Williamson ether synthesis. acs.org

The design of the support material is critical. Supports can be microporous or macroporous resins, linear polymers, or even fabrics, each offering different properties regarding surface area and mass-transfer efficiency. acs.org The choice of support and the method of catalyst immobilization—whether through grafting, copolymerization of functional monomers, or in-situ synthesis—are key to optimizing the catalyst's performance and stability. acs.orgmdpi.com

The following table provides examples of polymer-supported catalysts and their applications in reactions involving acrylate monomers.

Catalyst SystemSupport MaterialMonomer/SubstrateReaction TypeSource
Titanium AlkoxidePolymer-supported phenolEthyl AcrylateTransesterification academie-sciences.fr
Palladium ComplexFunctionalized Norbornene PolymerEthyl Acrylate, StyreneHeck Coupling sciencemadness.org
Palladium ComplexPolymer-bound ligandButyl Acrylate, StyreneHeck Coupling nih.gov
Cationic Acrylate PolymerCotton FabricNot specified for acrylate polymerizationPhase Transfer Catalysis acs.org

Spectroscopic Characterization and Computational Analysis of Crotyl Acrylate and Its Polymers

Advanced Spectroscopic Techniques for Structural and Compositional Elucidation

The comprehensive characterization of crotyl acrylate (B77674) and its corresponding polymers relies on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecular structure of the monomer, the composition of copolymers, and the microstructure of the resulting polymeric materials. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, offers unparalleled insight into atomic connectivity and the stereochemical arrangement of polymer chains. Complementarily, Infrared (IR) and Raman spectroscopy provide valuable data on the presence and vibrational environment of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Crotyl Acrylates and Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the structural investigation of acrylate polymers. iupac.org It provides critical information on polymer composition, tacticity (stereoregularity), and monomer sequence distribution in copolymers, all of which fundamentally influence the material's physical and chemical properties. iupac.org

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental structural verification of the crotyl acrylate monomer and are the first step in analyzing its polymers.

For the This compound monomer , the ¹H NMR spectrum exhibits characteristic signals for both the acrylate and crotyl moieties. The three vinyl protons of the acrylate group typically appear as a complex set of multiplets between approximately 5.8 and 6.4 ppm. The protons of the crotyl group are also distinct: the methyl protons (CH₃) appear as a doublet around 1.7 ppm, the olefinic protons (-CH=CH-) resonate in the 5.5-5.8 ppm region, and the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are deshielded, appearing further downfield around 4.6 ppm.

The ¹³C NMR spectrum of the monomer provides complementary information. Key resonances include the carbonyl carbon (C=O) of the ester group around 166 ppm, the vinyl carbons of the acrylate group between 128 and 131 ppm, and the carbons of the crotyl group, including the methyl carbon around 18 ppm, the olefinic carbons between 125 and 135 ppm, and the oxygen-linked methylene carbon around 65 ppm.

Upon polymerization to poly(this compound) , the signals corresponding to the vinyl protons and carbons disappear, replaced by signals characteristic of the saturated polymer backbone. The ¹H NMR spectrum becomes broader, with the backbone methine (-CH-) and methylene (-CH₂-) protons appearing in the 1.5-2.5 ppm range. The signals for the crotyl side chain remain, though they may be broadened and slightly shifted due to the polymeric environment. Similarly, in the ¹³C NMR spectrum, new aliphatic carbon signals for the polymer backbone appear around 35-42 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer.
AssignmentGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
AcrylateH₂C=~5.8 (dd)~128
Acrylate=CH-~6.1 (dd)~131
AcrylateH₂C=~6.4 (dd)-
AcrylateC=O-~166
Crotyl-O-CH₂-~4.6 (d)~65
Crotyl-CH=CH-~5.5 - 5.8 (m)~125-135
CrotylCH₃-~1.7 (d)~18

While 1D NMR is powerful, complex polymers often exhibit significant signal overlap. Two-dimensional (2D) NMR techniques resolve these ambiguities by spreading the spectral information across a second dimension, revealing correlations between nuclei. iupac.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the coupled vinyl protons of the acrylate group and, within the crotyl group, between the methyl protons and the adjacent vinyl proton, along the vinyl system, and between the other vinyl proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons. It is invaluable for definitively assigning carbon resonances based on their known proton assignments. For poly(this compound), an HSQC spectrum would link the backbone proton signals to the backbone carbon signals and the side-chain proton signals to their respective side-chain carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting molecular fragments. For instance, in this compound, an HMBC spectrum would show a correlation between the methylene protons of the crotyl group (-O-CH₂-) and the carbonyl carbon (C=O) of the acrylate group, confirming the ester linkage. In polymers, HMBC can help assign carbonyl carbon signals based on their correlation to backbone protons, providing information on monomer sequencing in copolymers. iupac.orgresearchgate.net

Studies on analogous polymers like poly(n-butyl acrylate) have demonstrated the utility of HSQC and HMBC experiments in making complete and unambiguous assignments of complex, overlapping spectra. iupac.org

NMR spectroscopy performed at low temperatures can provide crucial mechanistic insights into polymerization reactions. By slowing down the rates of initiation, propagation, and termination, it becomes possible to detect and characterize transient species, reactive intermediates, or specific monomer complexes that may influence the polymerization pathway.

In the context of this compound copolymerization, low-temperature NMR could be employed to:

Monitor the initial stages of the reaction to understand the relative reactivity of this compound versus its comonomer(s).

Probe for the formation of charge-transfer complexes between donor and acceptor monomers, which can influence copolymer composition and stereochemistry.

Elucidate the mechanism of initiation in thermally initiated polymerization processes by identifying the initial radical species. wpmucdn.com

While specific low-temperature NMR studies on this compound are not widely reported, the technique remains a powerful tool for investigating the fundamental kinetics and mechanisms of acrylate polymerization. wpmucdn.com

For polymeric materials that are insoluble, cross-linked, or semi-crystalline, solution-state NMR is not feasible. Solid-state NMR (ssNMR) provides a powerful alternative for characterizing the structure of polymers in their native solid state. creative-biostructure.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance signal and average out orientation-dependent interactions, yielding high-resolution spectra from solid samples. creative-biostructure.com

For poly(this compound), ssNMR could provide information on:

Chain Mobility and Dynamics : By measuring relaxation times, one can distinguish between rigid (crystalline) and mobile (amorphous) domains within the polymer matrix. It would also be possible to probe the dynamics of the crotyl side chain relative to the polymer backbone.

Crystallinity and Phase Separation : ssNMR can quantify the degree of crystallinity and characterize the morphology of different phases in polymer blends or block copolymers containing poly(this compound).

Intermolecular Interactions : The technique can detect interactions between polymer chains or between the polymer and other components in a composite material.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and analyzing the molecular vibrations of monomers and polymers. The two methods are complementary, as some molecular vibrations that are weak in IR spectra are strong in Raman spectra, and vice versa. mdpi.com

For This compound , the IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1720-1740 cm⁻¹. Other key peaks include the C=C stretching vibrations for the acrylate and crotyl groups (around 1620-1640 cm⁻¹), C-O stretching vibrations (1100-1300 cm⁻¹), and various C-H stretching and bending modes. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for studying the carbon-carbon double bonds in acrylates. mdpi.comresearchgate.net The C=C stretching mode of the acrylate group gives a strong Raman signal, which is highly sensitive to polymerization. As the monomer polymerizes, the intensity of this peak decreases, allowing the reaction kinetics and monomer conversion to be monitored in real-time. researchgate.net

For poly(this compound) , the most significant spectral change is the disappearance of the bands associated with the acrylate C=C double bond. The strong ester C=O stretching band remains a prominent feature. The vibrational bands associated with the crotyl group's C=C bond would persist in the polymer, providing a characteristic spectral signature for the side chain.

Table 2: Key Vibrational Bands for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
O-H Stretch (overtone, if present)~3400-3600Weak/MediumVery Weak
C-H Stretch (sp²)~3010-3100MediumMedium
C-H Stretch (sp³)~2850-3000MediumStrong
C=O Stretch (Ester)~1725Very StrongMedium
C=C Stretch (Acrylate & Crotyl)~1635MediumStrong
C-O Stretch (Ester)~1100-1300StrongWeak
=C-H Bend~900-1000StrongWeak
Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for characterizing this compound and its corresponding polymers. This method provides detailed information about the functional groups present in the molecules, allowing for the confirmation of the monomer structure and the monitoring of its polymerization.

In the FTIR spectrum of this compound monomer, characteristic absorption bands corresponding to its acrylate and crotyl moieties are observed. The acrylate group exhibits a strong carbonyl (C=O) stretching vibration, typically found around 1730 cm⁻¹. researchgate.net Another key feature of the acrylate group is the carbon-carbon double bond (C=C) stretching vibration, which appears at approximately 1637 cm⁻¹. azom.com The presence of the crotyl group introduces additional characteristic peaks.

Upon polymerization, significant changes in the FTIR spectrum occur, which can be used to monitor the reaction progress. The most notable change is the disappearance or significant reduction in the intensity of the peak associated with the C=C double bond of the acrylate group (around 1637 cm⁻¹). azom.com This indicates the consumption of the monomer as it is converted into the polymer backbone. Concurrently, the strong carbonyl peak from the ester group (around 1730 cm⁻¹) remains, as it is not directly involved in the polymerization reaction. researchgate.net Additionally, the formation of the poly(this compound) backbone may lead to the appearance of new peaks or shifts in existing ones, reflecting the new chemical environment of the atoms. For instance, the signal characteristic of the O=C-O-C ester bond in the resulting polymer may be observed around 1241 cm⁻¹. azom.comgammadata.se

The "Rule of Three" for esters, which highlights three major peaks around 1700, 1200, and 1100 cm⁻¹, corresponding to the stretching of C=O, C-C-O, and O-C-C units respectively, is a dominant feature in the spectra of acrylate polymers. spectroscopyonline.com

Table 1: Characteristic FTIR Peaks for this compound and Poly(this compound)

Functional GroupWavenumber (cm⁻¹) - MonomerWavenumber (cm⁻¹) - PolymerVibrational Mode
C=O (Ester)~1730 researchgate.net~1730 researchgate.netStretching
C=C (Acrylate)~1637 azom.comDiminished/AbsentStretching
O=C-O-C (Ester)-~1241 azom.comgammadata.seStretching
C-C-O (Ester)~1200 spectroscopyonline.com~1200 spectroscopyonline.comStretching
O-C-C (Ester)~1100 spectroscopyonline.com~1100 spectroscopyonline.comStretching

This table provides a summary of the key FTIR absorption bands for identifying and differentiating between this compound monomer and its polymer.

Raman Spectroscopy and Microspectroscopy

Raman spectroscopy serves as a powerful and complementary technique to FTIR for the analysis of this compound and its polymerization. It is particularly well-suited for monitoring chemical bond changes in real-time during polymerization due to its non-invasive nature and the short intrinsic timescale of the method. mdpi.com Raman spectroscopy can be used to analyze a variety of sample geometries with minimal preparation. mdpi.com

In the Raman spectrum of this compound, the C=C double bond of the acrylate group gives a strong and distinct peak, typically around 1640 cm⁻¹. mdpi.com This peak is highly sensitive to the polymerization process. As the polymerization of this compound proceeds, the intensity of this C=C stretching band decreases, providing a direct measure of monomer conversion. mdpi.comirdg.org This allows for the real-time monitoring of the reaction kinetics. mdpi.com

Raman spectroscopy is advantageous for studying polymerization in bulk samples, as it is a scattering technique, unlike infrared spectroscopy which often relies on transmission through thin films. irdg.org This can help avoid "skin effects" that might lead to misleading kinetic data. irdg.org

Furthermore, Raman microspectroscopy can provide spatially resolved chemical information, which is valuable for studying heterogeneous polymerization systems or analyzing the microstructure of the resulting polymer.

Table 2: Key Raman Peaks for Monitoring this compound Polymerization

Functional GroupWavenumber (cm⁻¹)Change During PolymerizationApplication
C=C (Acrylate)~1640 mdpi.comDecreasesMonomer Conversion Monitoring
C-C-O~605 mdpi.comRemains ConstantInternal Reference Peak

The use of an internal reference peak that does not change during the reaction, such as the C-C-O group vibration, allows for accurate quantification of monomer conversion. mdpi.com

Mass Spectrometry (e.g., MALDI-TOF-MS) for Polymer Molecular Weight and End-Group Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is invaluable for the detailed characterization of polymers, including poly(this compound). It provides precise information on the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the polymer end-groups. nih.gov

In a MALDI-TOF-MS analysis of poly(this compound), the spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺, K⁺). waters.com The mass difference between adjacent peaks in the main distribution corresponds to the mass of the this compound monomer unit. This allows for the confirmation of the polymer's repeating structure.

One of the most powerful features of MALDI-TOF-MS is its ability to elucidate the structure of the end-groups of the polymer chains. nih.gov The mass of each observed polymer ion (Mₙ-mer) can be represented by the equation:

Mₙ-mer = n(Mᵣᵤ) + Mₑ₉₁ + Mₑ₉₂ + Mᵢₒₙ

where 'n' is the degree of polymerization, 'Mᵣᵤ' is the mass of the repeating unit (this compound), 'Mₑ₉₁' and 'Mₑ₉₂' are the masses of the alpha and omega end-groups, and 'Mᵢₒₙ' is the mass of the cationizing ion. nih.gov By accurately measuring the mass of the polymer ions, the masses of the end-groups can be determined, providing crucial insights into the initiation and termination mechanisms of the polymerization process. cmu.edumtoz-biolabs.com

MALDI-TOF-MS can also be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the polymer sample. waters.com However, it is important to note that mass discrimination against high-mass oligomers can sometimes be an issue in MALDI-TOF analysis of polydisperse polymers. acs.org

Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Acrylate Systems

While FTIR, Raman, and mass spectrometry are the primary tools for the detailed structural characterization of this compound and its polymers, other spectroscopic techniques like UV-Vis and fluorescence spectroscopy can also provide valuable information, particularly for specific applications or formulations.

UV-Vis Spectroscopy: this compound, containing a carbon-carbon double bond conjugated with a carbonyl group, will exhibit absorption in the ultraviolet region of the electromagnetic spectrum. This absorption can be used to quantify the concentration of the monomer in solution. During polymerization, the disappearance of this conjugation as the C=C bond is consumed leads to a change in the UV-Vis spectrum, which can be used to monitor the reaction kinetics.

Fluorescence Spectroscopy: While this compound itself is not inherently fluorescent, fluorescence spectroscopy can be a powerful tool for studying acrylate polymer systems through the use of fluorescent probes or labels. For instance, a fluorescent monomer could be copolymerized with this compound to study the microenvironment of the polymer or to monitor changes in polymer conformation. Alternatively, fluorescent probes can be physically incorporated into the polymer matrix to investigate properties such as polarity, viscosity, and free volume.

Computational Chemistry for Reaction Mechanism, Dynamics, and Property Prediction

Quantum Chemical Methods (e.g., DFT, Ab Initio) for Reaction Energetics and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful computational tools for investigating the fundamental aspects of this compound polymerization at the molecular level. mdpi.com These methods can be used to calculate the energetics of reaction pathways, determine the structures of transition states, and predict reaction rate coefficients. acs.orgnih.gov

For the free-radical polymerization of acrylates, DFT methods have been successfully employed to calculate the activation energies for key reaction steps, including initiation, propagation, and termination. acs.orgresearchgate.net For example, the MPWB1K/6-31G(d,p) level of theory has been shown to yield results in good agreement with experimental data for acrylate propagation. acs.orgnih.gov By modeling the transition state for the addition of a radical to a this compound monomer, the activation energy for the propagation step can be determined, providing insights into the polymerizability of the monomer. researchgate.net

These computational approaches can also be used to study the influence of the crotyl group on the reactivity of the acrylate double bond. The electronic and steric effects of the substituent can be quantified, helping to explain the observed polymerization behavior. Furthermore, quantum chemistry can be used to investigate the kinetics of secondary reactions that can occur during acrylate polymerization, such as backbiting and β-scission. nih.gov This provides a more complete understanding of the reaction mechanism and the factors that control the microstructure of the final polymer. nih.gov

Molecular Dynamics Simulations of Acrylate Polymer Systems

Molecular dynamics (MD) simulations provide a computational microscope for studying the structure, dynamics, and properties of poly(this compound) systems at the atomic level. mdpi.com By simulating the movement of atoms over time, MD can be used to investigate the conformational properties of the polymer chains, the packing of chains in the bulk material, and the interactions between the polymer and other molecules.

A key aspect of MD simulations for polymeric systems is the use of a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For acrylate polymers, reactive force fields (ReaxFF) have been developed to simulate the polymerization process itself, capturing the thermodynamics and kinetics of radical polymerization. escholarship.org

Once a model of the poly(this compound) system has been constructed, MD simulations can be used to predict a wide range of material properties. For example, by simulating the system at different temperatures, the glass transition temperature (Tg) can be determined from the change in density or other properties. acs.org Mechanical properties, such as the elastic modulus, can also be calculated by simulating the response of the material to an applied stress. dtu.dk

MD simulations are also useful for studying the interactions of poly(this compound) with solvents or other molecules. This can provide insights into the solubility of the polymer and its behavior in different environments. Furthermore, simulations can be used to investigate the degradation mechanisms of acrylic polymers by modeling processes such as bond scission and cross-linking. acs.org

Kinetic Modeling and Monte Carlo Simulations of Acrylate Free-Radical Polymerization

Kinetic modeling and Monte Carlo simulations are powerful tools for understanding the complex processes involved in the free-radical polymerization of acrylates. researchgate.netscilit.com These computational methods allow for the prediction of polymerization kinetics, polymer microstructure, and molecular weight distributions. researchgate.net

Kinetic Monte Carlo (KMC) simulations have been widely applied to model the free-radical polymerization of various monomers, including acrylates. nih.gov The KMC method simulates the probabilistic nature of individual reaction events, such as initiation, propagation, termination, and chain transfer, occurring in a polymerization system. nih.gov By tracking the fate of individual molecules over time, KMC simulations can provide detailed information about the evolving polymer chain architecture. scilit.com

For acrylate polymerization, kinetic models often incorporate elementary reaction steps with their corresponding rate coefficients. These models can be used to study the influence of various reaction conditions, such as monomer and initiator concentrations, and temperature, on the polymerization process. The determination of accurate kinetic parameters is crucial for the reliability of these models. In some cases, computational methods are used to estimate these parameters. researchgate.net

A key aspect of acrylate polymerization that can be investigated with kinetic modeling is the occurrence of side reactions, such as backbiting and β-scission, which can lead to the formation of branched polymers. chemrxiv.org KMC simulations can be designed to include these side reactions, providing insights into how they affect the final polymer structure. chemrxiv.org

The following table provides a simplified overview of the key inputs and outputs of a typical Kinetic Monte Carlo simulation for acrylate polymerization:

Input ParametersOutput Data
Monomer and initiator concentrationsMonomer conversion over time
Rate coefficients for initiation, propagation, termination, and chain transferAverage molecular weights (Mn, Mw)
Reaction temperature and pressureMolecular weight distribution
System volumePolymer microstructure (e.g., branching)

Structure-Reactivity and Structure-Property Relationships from Computational Studies

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), plays a significant role in elucidating the structure-reactivity and structure-property relationships of acrylate monomers and their polymers. researchgate.net These studies provide fundamental insights into how the chemical structure of an acrylate monomer, such as the nature of its ester group, influences its polymerization behavior and the properties of the resulting polymer. nih.gov

Structure-Reactivity Relationships:

Computational studies can be used to calculate the activation energies and reaction enthalpies of the elementary steps in free-radical polymerization. nih.gov This information helps in understanding the reactivity of different acrylate monomers. For instance, the electronic and steric effects of the ester group can be systematically studied to establish a relationship between the monomer structure and its propagation rate coefficient. researchgate.net

Furthermore, computational methods are employed to investigate the mechanisms of side reactions, such as chain transfer to monomer, which can significantly impact the polymerization process. nih.gov By calculating the energy barriers for different potential pathways, the most likely mechanisms can be identified. nih.gov

Structure-Property Relationships:

Computational modeling is also used to predict the macroscopic properties of polyacrylates based on their molecular structure. By simulating polymer chains and their interactions, properties such as glass transition temperature, mechanical strength, and thermal stability can be estimated. These predictions can guide the design of new polymers with desired properties.

Quantitative Structure-Property Relationship (QSPR) models are a specific application where computational descriptors of monomer structure are correlated with experimentally measured polymer properties. These models can then be used to predict the properties of polymers derived from new, unsynthesized monomers.

The following table summarizes the types of information that can be obtained from computational studies on acrylates:

Computational MethodInformation Gained
Density Functional Theory (DFT) Reaction energetics (activation energies, enthalpies)Transition state geometriesElectronic properties of monomers and radicals
Molecular Dynamics (MD) Simulations Polymer chain conformation and dynamicsPrediction of physical properties (e.g., density, glass transition temperature)
Quantitative Structure-Property Relationship (QSPR) Correlation of molecular descriptors with macroscopic propertiesPrediction of properties for novel polymers

Structure Property Relationships in Crotyl Acrylate Polymers

Influence of Crotyl Moiety on Polymer Architecture and Morphology

The polymer architecture is profoundly influenced by the dual functionality of the crotyl acrylate (B77674) monomer. While the acrylate group undergoes rapid propagation, the allylic group of the crotyl moiety is susceptible to chain transfer reactions. This dual reactivity is the primary determinant of the final polymer's three-dimensional structure.

In the free-radical polymerization of crotyl acrylate, the growing polymer radical can abstract a hydrogen atom from the allylic position of the crotyl group on another monomer or polymer chain. This process, known as degradative chain transfer, is a characteristic reaction of allylic compounds. researchgate.netrubbernews.com This transfer reaction terminates one growing chain and creates a new, relatively stable allylic radical on the crotyl moiety. rubbernews.comnih.gov

If a copolymer contains two or more of these allylically incorporated units, subsequent reactions can lead to cross-linking, forming a network structure. The density of this branching and cross-linking is directly related to the concentration of this compound in the monomer feed and the reaction conditions. Increasing the this compound content increases the probability of these chain transfer events, thus increasing the branching and cross-link density. This, in turn, enhances the cohesive strength and heat resistance of the resulting material. mdpi.comrsc.org The control over cross-link density is crucial as it dictates the final viscoelastic properties of the polymer. rsc.orgkit.edu

Table 1: Factors Influencing Branching and Cross-linking in Acrylate Copolymers

ParameterInfluence on Polymer StructureExpected Effect in this compound Systems
This compound Concentration Increases the number of available allylic sites for chain transfer.Higher concentration leads to increased branching and cross-link density. nih.gov
Initiator Concentration Affects the number of growing chains and the rate of polymerization.Higher initiator levels can lead to lower molecular weight chains between cross-links. mdpi.com
Reaction Temperature Increases the rate of both propagation and chain transfer reactions.Higher temperatures can favor chain transfer, potentially increasing branching but may also promote side reactions. rsc.org
Monomer Reactivity Relative reactivity of comonomers influences incorporation into the chain.The high reactivity of the acrylate group ensures incorporation, making the allylic group available for subsequent reactions. google.com

Stereoregularity and Tacticity of this compound Polymers

The stereoregularity, or tacticity, of a polymer describes the spatial arrangement of its side chains along the polymer backbone and significantly impacts physical properties like crystallinity and solubility. nsf.govmdpi.com In free-radical polymerization of acrylates, achieving high stereocontrol is generally difficult due to the planar nature of the propagating radical. yok.gov.tr The resulting polymers are often predominantly syndiotactic or atactic. jlu.edu.cn

The tacticity of polyacrylates can be influenced by several factors, including the polymerization temperature, the solvent, and the structure of the ester group. nih.govresearchgate.net For poly(methyl methacrylate), lower temperatures generally favor the formation of syndiotactic sequences. jlu.edu.cn The use of specific solvents, such as fluoroalcohols, or Lewis acid catalysts can also influence the stereochemical outcome by coordinating with the monomer or the growing chain end. nsf.govnih.gov

In the case of this compound, the bulkiness and structure of the crotyl ester group are expected to play a role in directing the approach of the incoming monomer to the propagating chain end. Studies on other acrylic esters have shown that bulkier ester groups can favor the formation of isotactic polymers in anionic polymerizations. scispace.com While the effect is less pronounced in radical polymerization, the steric hindrance of the crotyl group could influence the triad (B1167595) (isotactic, syndiotactic, heterotactic) distribution in the final polymer. mdpi.comyok.gov.tr It is hypothesized that the crotyl group's structure may favor a specific monomer conformation (s-cis or s-trans) during addition, thereby influencing the stereochemistry of the resulting polymer chain. yok.gov.tr

In emulsion or dispersion polymerization, surfactants are critical for stabilizing the polymer particles. nih.govrsc.org Macromonomer surfactants, which are oligomers with a polymerizable end-group, can be covalently bound to the polymer particles, preventing their migration and improving the final properties of the film, such as water resistance. nih.govresearchgate.netnih.gov

The effectiveness of a macromonomer surfactant depends on its microstructure, including its composition, architecture (e.g., block vs. random), and molecular weight. nih.govnih.gov These characteristics determine the particle size, stability, and rheological behavior of the resulting polymer dispersion. researchgate.netresearchgate.net For instance, amphiphilic macromonomers can form micelles in situ, acting as seeds for particle formation. rsc.org

In a system containing this compound, a macromonomer could be designed to copolymerize with the acrylate functionality. The hydrophobic/hydrophilic balance of the macromonomer surfactant would be crucial. A more hydrophobic macromonomer might be required to effectively stabilize particles formed from the relatively hydrophobic this compound monomer. rsc.orgresearchgate.net The architecture of the macromonomer (e.g., statistical vs. block) would influence the rheological properties of the final latex, leading to behaviors ranging from Newtonian to highly shear-thinning. nih.govnih.gov

Correlation of Monomer Structure with Polymerization Behavior

The unique structure of this compound, featuring both a highly reactive acrylate double bond and a less reactive allylic system, results in complex polymerization kinetics. The reactivity ratios in copolymerization are heavily skewed. The acrylate group is significantly more reactive than most other vinyl monomers, including the allylic double bond of the crotyl group itself. google.comacs.org

Interplay of Polymer Microstructure with Macroscopic Properties (e.g., rheological behavior)

The macroscopic properties of this compound polymers are a direct reflection of the complex microstructure created during polymerization. The degree of branching and cross-linking are the most dominant factors influencing the material's rheological behavior. nih.govresearchgate.net

Uncross-linked or lightly branched polymers will exhibit viscoelastic liquid behavior. As the density of branching increases, the polymer chains become more entangled, leading to a significant increase in melt viscosity. nih.govacs.org Highly branched structures can exhibit pronounced shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net

Table 2: Correlation between Microstructure and Rheological Properties

Microstructural FeatureInfluence on RheologyConsequence for Macroscopic Behavior
Linear Chains Standard viscoelastic behavior.Processable melt, soluble in appropriate solvents.
Branched Chains Increased melt viscosity, potential for shear thinning. acs.orgHigher melt strength, altered flow characteristics. nih.gov
Low Cross-link Density Formation of a soft gel, increased elasticity.Reduced flow, increased recovery after deformation. rsc.org
High Cross-link Density Formation of a rigid network, high storage modulus. mdpi.comInsoluble, infusible solid with high cohesive strength and heat resistance.

Optimization of Synthetic Parameters for Desired Polymer Characteristics

The ability to tailor the properties of this compound polymers lies in the careful control of synthetic parameters during polymerization. The key is to manage the competing reactions of propagation, chain transfer, and termination to achieve the desired molecular weight, branching density, and cross-link level. mdpi.comresearchgate.net

Key synthetic parameters and their effects include:

Monomer Feed Ratio : The concentration of this compound relative to other comonomers is the primary control for the final cross-link density. nih.gov For applications requiring high cohesive strength, a higher this compound content would be used.

Initiator Concentration : A higher initiator concentration generally leads to the formation of more polymer chains, resulting in a lower average molecular weight between cross-links. mdpi.commdpi.com This can be used to modify the flexibility of the final network.

Chain Transfer Agents (CTAs) : In addition to the inherent chain transfer of the crotyl group, conventional CTAs like thiols or carbon tetrabromide can be added to further control and reduce the average molecular weight of the polymer chains, which can be useful for reducing gel formation at early stages of the reaction. mdpi.comrsc.org

Reaction Temperature : Temperature affects the rate constants of all reactions. Higher temperatures typically increase the rate of chain transfer relative to propagation, which can be used to increase the degree of branching. rsc.orgacs.org However, excessively high temperatures can lead to unwanted side reactions.

Gradual Monomer Addition : In copolymerizations, a programmed, gradual feed of the more reactive comonomer can be used to ensure a more uniform incorporation of the less reactive monomer (in terms of its allylic functionality) and to maintain a consistent copolymer composition throughout the reaction. google.comgantrade.com This is a common strategy for producing more homogeneous copolymers from monomers with disparate reactivities. gantrade.com

By systematically adjusting these parameters, a wide range of polymer characteristics can be achieved, from low-viscosity resins to highly cross-linked, durable materials. mdpi.com

Advanced Applications of Crotyl Acrylate Polymers in Research

Polymer Synthesis for Tailored Macromolecules

The synthesis of precisely controlled polymer architectures is a cornerstone of modern materials science. Crotyl acrylate (B77674) can be incorporated into sophisticated polymer structures, such as block and graft copolymers and interpenetrating polymer networks, to create materials with customized properties. The ability to control macromolecular design allows for the development of materials with specific thermal, mechanical, and chemical characteristics. uc.ptresearchgate.net

Synthesis of Block and Graft Copolymers (e.g., Acrylate-Modified Cellulose)

Block and graft copolymers are classes of segmented copolymers featuring a linear backbone of one polymer with one or more blocks or branches of a different polymer. cmu.edunih.gov These structures are crucial for creating materials like thermoplastic elastomers, compatibilizers for polymer blends, and impact-resistant plastics. cmu.edu Advanced controlled polymerization techniques have expanded the potential applications for these complex macromolecules. cmu.edu

Graft copolymers can be synthesized through several primary methods, each offering distinct control over the final architecture: cmu.edu

"Grafting through": This method involves the copolymerization of a low-molecular-weight monomer with a macromonomer that has a polymerizable group, such as a (meth)acrylate functionality. cmu.edu

"Grafting from": In this approach, active sites are created along a polymer backbone, from which the branch chains are then grown. cmu.edu

"Grafting onto": This technique involves attaching pre-formed polymer chains to a polymer backbone through chemical reactions, such as "click" chemistry. cmu.edu

A key area of research is the modification of natural polymers like cellulose (B213188). Acrylate-modified cellulose is a significant precursor for creating new materials. researchgate.netnih.gov The synthesis of cellulose acrylate can be challenging but serves as a versatile platform for further modification. researchgate.netnih.gov For instance, research has demonstrated the modification of cellulose fibers using a mixture of butyl acrylate and crotyl acrylate. googleapis.com This modification can lead to crosslinkable, water-borne coating materials. researchgate.net

Table 1: Primary Synthesis Routes for Graft Copolymers

Synthesis Method Description Key Features
Grafting Through A monomer is copolymerized with a macromonomer containing a polymerizable end-group. cmu.edu Simple method; allows incorporation of various macromonomers prepared by different polymerization techniques. cmu.edu
Grafting From Initiating sites are created on a polymer backbone, and new chains are grown from these sites. cmu.edu Allows for high graft density; chain length of grafts can be controlled.

| Grafting Onto | Pre-synthesized polymer chains are attached to a polymer backbone via a coupling reaction. cmu.edu | Provides good control over the molecular weight of both the backbone and the grafts. cmu.edu |

Fabrication of Interpenetrating Polymer Networks (IPNs) with Acrylate Systems

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more distinct crosslinked polymer networks that are physically entangled with each other but not covalently bonded. technion.ac.il This unique structure allows for a synergistic combination of properties from the constituent polymers, which is often not achievable in simple blends or copolymers. rsc.organr.fr Semi-IPNs, which consist of a crosslinked polymer network intertwined with a linear or branched polymer, are also a subject of significant research. technion.ac.il

The fabrication of IPNs often involves the simultaneous or sequential polymerization and crosslinking of two different monomer systems. mdpi.com Photopolymerization is a particularly effective method for creating IPNs, as it allows for spatial and temporal control over the network formation. rsc.orgmdpi.com Acrylate-based systems are commonly used in IPN research due to their versatile polymerization chemistry. mdpi.comnih.gov For example, research into dental restorative materials has focused on developing IPNs from oxirane and acrylate monomers, such as dipenta-erythritol-hexaacrylate (DPHA). nih.gov These systems aim to create hydrophobic and degradation-resistant materials with low polymerization-induced stress. nih.gov

Another advanced approach involves the dual photoinitiation of copper-catalyzed azide–alkyne (CuAAC) polymerization and radical-mediated methacrylate (B99206) polymerization to form IPNs. rsc.org In a system using tetraethylene glycol dimethacrylate (TEGDMA), researchers found that varying the intensity of the initiating light could control the sequence of network gelation, thereby influencing the material's morphology and thermomechanical properties. rsc.org While specific research on this compound in IPNs is not widely documented, its nature as a polyfunctional acrylate makes it a candidate for inclusion in such advanced network structures.

Table 2: Example of an Experimental Oxirane-Acrylate IPN System

Component Ratio (EP5000:DPHA) Hardness (Durometer D) after 24h Hydrophobicity (Contact Angle) after 24h Initial Oxirane Conversion
Control (BisGMA:TEGDMA) ~70 ~65° N/A
0:100 Harder than control ~84° N/A
25:75 Harder than control Not specified Not specified
50:50 Harder than control ~75° Not specified
75:25 Softer than control ~78° ~82%
100:0 Softer than control Not specified ~42% (increased to ~73% over 24h)

Data derived from a study on an Oxirane-Acrylate IPN system for dental applications. nih.gov

Development of Functional Materials

Polymers based on this compound are investigated for their potential in creating a wide range of functional materials. The inherent properties of polyacrylates, such as flexibility, durability, and good adhesion, make them suitable for applications in coatings, adhesives, and advanced dielectric materials. taylorandfrancis.commarketresearchintellect.com Furthermore, their polymer backbones can be functionalized to act as supports for catalysts, enhancing their stability and reusability. nih.gov

Components in Advanced Coatings and Adhesives Research

Acrylate copolymers are foundational to the coatings and adhesives industries due to their versatility, durability, and excellent film-forming properties. taylorandfrancis.commarketresearchintellect.com They are used in applications ranging from architectural paints to industrial adhesives for the construction and automotive sectors. marketresearchintellect.com

Research in this area focuses on tailoring the properties of acrylate-based formulations for specific, high-performance applications. One area of investigation is the development of peelable or temporary protective coatings. google.com These coatings are designed to protect surfaces during manufacturing, transport, or storage and can be easily removed without leaving a residue. Research has explored aqueous acrylic copolymer compositions that can function as peelable coatings with good water and corrosion resistance. google.com While these formulations often specify a broad range of ethylenically unsaturated monomers, monomers like this compound fit within this chemical class. google.com

Another frontier is the enhancement of adhesion through the use of advanced fillers. Studies have shown that the adhesion of UV-curing acrylate adhesives to aluminum substrates can be significantly improved by incorporating manganese-aluminum layered double hydroxide (B78521) (Mn-Al–LDH) particles. mdpi.com In a system based on Bis-GMA and TEGDMA, the LDH particles acted as adhesion enhancers, with the effectiveness depending on the compatibility between the filler and the specific aluminum alloy. mdpi.com Such research into modifying acrylate adhesive matrices highlights a pathway for developing highly specialized bonding agents. mdpi.com

Research into Dielectric Materials from Polyfunctional Acrylates

Polymers derived from polyfunctional acrylates are subjects of research for their potential use as dielectric materials in electronic components like capacitors. google.comgoogle.com A suitable dielectric material must exhibit specific electrical properties, such as a low dissipation factor, to minimize energy loss. google.com The chemical structure of the polymer plays a critical role in determining these properties.

Research has shown that polymers of polyfunctional acrylates can serve as the dielectric member separating electrode layers in a capacitor. google.com To optimize the electrical and physical properties of the dielectric, copolymers are often preferred over homopolymers. google.com A patent describes the formation of such copolymers using polyfunctional acrylates and various other polymerizable compounds, including unsaturated alcohols and their esters. Notably, crotyl alcohol is listed among the unsaturated alcohols that can be esterified and copolymerized for this purpose. google.com This indicates that acrylate esters of crotyl alcohol, i.e., this compound, are contemplated within this field of research. The use of copolymers can result in a lower dissipation factor and can also improve physical characteristics, such as lowering the viscosity of the monomer composition to make it easier to apply. google.com

Table 3: Compound Classes for Copolymerization with Polyfunctional Acrylates for Dielectric Applications

Compound Class Examples Purpose/Effect
Unsaturated Alcohols Allyl alcohol, methallyl alcohol, crotyl alcohol , cinnamyl alcohol, vinyl alcohol. google.com Form copolymers with polyfunctional acrylates to create the dielectric polymer. google.com
Esters of Unsaturated Alcohols Esters with saturated acids (acetic, propionic) or unsaturated acids (acrylic). google.com Modify the physical and electrical properties of the final polymer. google.com
Polyfunctional Acrylates Monomers with an aliphatic or alicyclic radical (C20-C40) and 2 to 4 acrylate groups. google.com Form the primary polymer network for the dielectric material. google.com

Based on compounds described for creating dielectric members in capacitors. google.comgoogle.com

Polymer Supports for Catalytic Applications

Immobilizing homogeneous catalysts onto solid polymer supports is a critical strategy in green chemistry and industrial processes. researchgate.netmdpi.com This "heterogenization" approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, namely easy separation from the reaction mixture and enhanced reusability. researchgate.net Polymer materials, including those derived from acrylate monomers, can be engineered to act as these supports. nih.gov

The polymer backbone serves as a scaffold to which catalytic species, such as metal complexes or nanoparticles, are anchored. mdpi.com For example, polymer-supported dirhodium(II) complexes have been developed for asymmetric C-H insertion reactions. researchgate.net Research in this area has noted that in systems involving crotyl and prenyl substituents, specific side reactions can occur, highlighting the interaction between the substrate and the polymer-supported catalyst. researchgate.net

In another application, polymer supports have been used for the epoxidation of allylic alcohols, including crotyl alcohol . nih.gov The reuse of one such catalyst for crotyl alcohol epoxidation showed no significant loss of activity after three cycles. nih.gov Similarly, silica-supported palladium catalysts have been tested in the selective oxidation of crotyl alcohol and cinnamyl alcohol, demonstrating that the support structure influences catalytic activity. rsc.org These examples underscore the role that polymer architectures, potentially including those made from this compound, can play in advancing the field of catalysis by providing stable and recyclable platforms for chemical transformations. nih.govresearchgate.net

Compound Index

Table 5: List of Mentioned Chemical Compounds

Compound Name
4-EDMAB (Ethyl 4-(dimethylamino)benzoate)
Acrylamide
Acrylic Acid
Acryloyl chloride
Allyl alcohol
Aluminum
Bisphenol A-glycidyl methacrylate (Bis-GMA)
Butyl acrylate
Camphorquinone
Cellulose
Cinnamyl alcohol
Copper
This compound
Crotyl alcohol
Dipenta-erythritol-hexaacrylate (DPHA)
Iodonium (B1229267)
Manganese
Methallyl alcohol
Methyl acrylate
Oxirane
Palladium
Prenyl
Propionic acid
Styrene
Tetraethylene glycol dimethacrylate (TEGDMA)
Triethylene glycol dimethacrylate (TEGDMA)
Tris(2-pyridylmethyl)amine (TPMA)

Polymers for Adsorption and Separation Technologies (e.g., Metal Ion Adsorbents)

Research specifically detailing the application of homopolymers or copolymers of this compound for the adsorption and separation of metal ions is not extensively available in publicly accessible scientific literature. While the broader class of acrylate polymers has been widely investigated for these purposes, data focusing explicitly on polymers derived from this compound remains limited.

Generally, acrylate-based polymers are recognized for their potential in creating materials for environmental remediation, such as the removal of heavy metal ions from aqueous solutions. These polymers can be functionalized with various groups that have an affinity for metal ions, facilitating their capture. The cross-linking of these polymer chains can form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water and trapping pollutants like metal ions.

In the context of related materials, studies on various acrylic copolymers demonstrate their effectiveness as adsorbents. For instance, hydrogels synthesized from monomers like acrylic acid and its derivatives have shown significant adsorption capacities for various metal ions. The performance of these materials is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. The carboxyl groups within the polymer structure can act as binding sites for cationic metal ions through ion exchange or chelation.

Although direct research is scarce, this compound has been mentioned in patent literature as a comonomer. For instance, it has been listed as a potential graft-linking monomer in the production of multi-stage acrylic graft polymers. These applications, however, are primarily focused on modifying the mechanical properties of the final polymer product rather than for use in adsorption technologies. Without dedicated studies on poly(this compound) or its copolymers for metal ion adsorption, a detailed analysis of its efficacy, including comparative performance data, cannot be provided at this time.

Environmental Considerations in Crotyl Acrylate Research

Degradation Pathways of Crotyl Acrylate (B77674) Polymers in the Environment

Polymers based on acrylic monomers, including crotyl acrylate, are subject to degradation through various environmental routes. The ultimate breakdown of these materials depends on their chemical structure and the environmental conditions they are exposed to. nih.govomicsonline.org The degradation process often involves initial abiotic mechanisms that reduce the polymer's molecular weight, followed by biotic processes. rsc.org

The degradation of acrylic polymers is a multifaceted process involving both chemical and biological pathways. The presence of a carbon-carbon backbone, characteristic of acrylic polymers, influences their persistence, while functional groups, such as the ester group in this compound, present sites for chemical and enzymatic attack. omicsonline.orgmpg.de

Chemical Degradation:

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can initiate the degradation process. UV energy can be absorbed by impurities or catalyst residues within the polymer, creating free radicals that lead to the scission of covalent bonds in the polymer backbone. plastikcity.co.ukacs.org This process can cause discoloration, embrittlement, and a loss of mechanical integrity. plastikcity.co.uknumberanalytics.com

Thermal Degradation: Elevated temperatures can cause the thermal decomposition of the polymer chains, a process known as thermo-oxidative degradation, which is often accelerated by the presence of oxygen. mdpi.commdpi.com This leads to the formation of various degradation products, including ketones, alcohols, and acids, significantly altering the polymer's properties. mdpi.com

Hydrolysis: The ester groups within acrylate polymers make them susceptible to hydrolysis, where water molecules break down the ester linkages. mpg.demdpi.com This reaction cleaves the polymer chain, reducing its average molecular mass. mdpi.com

Biological Degradation: Biotic degradation is primarily carried out by microorganisms and their enzymes. ipinnovative.comagriscigroup.us This process typically follows initial abiotic degradation, as smaller polymer fragments are more accessible to microbial action. rsc.org The mechanism involves several stages:

Biodeterioration: Microorganisms adhere to and colonize the polymer surface, causing superficial degradation and modifying the material's physical and chemical properties. mdpi.commdpi.com

Biofragmentation: The cooperative action of abiotic factors and microbial activity breaks the material into smaller fragments. mdpi.com

Assimilation: Microorganisms transport the low-molecular-weight compounds released from the polymer into their cells, using them as a source of carbon and energy. mdpi.com

The rate and extent of acrylic polymer degradation are governed by a combination of environmental factors and the material's intrinsic properties. numberanalytics.commdpi.com Key influencing factors include UV radiation, temperature, and pH. numberanalytics.commdpi.commdpi.com

Table 1: Key Environmental Factors Influencing Acrylic Polymer Degradation

FactorEffect on Degradation Mechanism
UV Radiation Initiates photodegradation by causing photochemical effects that create free radicals, leading to chain scission and bond breakage. plastikcity.co.uk Prolonged exposure results in embrittlement, discoloration, and reduced mechanical performance. numberanalytics.commdpi.com
Temperature Accelerates the rate of chemical reactions, including thermal and thermo-oxidative degradation. numberanalytics.commdpi.com Higher temperatures increase molecular mobility and can lead to the breaking of physical and chemical bonds. mdpi.com
pH Affects the rate of hydrolytic reactions and influences microbial activity. agriscigroup.us Neutral or slightly alkaline conditions (pH 7-8) are often favorable for the microbial degradation of acrylic compounds, aligning with the optimal pH range for many degradative enzymes. mdpi.com
Moisture Essential for hydrolytic degradation, where water molecules attack and break down polymer chains, particularly at ester linkages. numberanalytics.comagriscigroup.us
Oxygen Plays a critical role in thermo-oxidative and photo-oxidative degradation processes, leading to the formation of new oxygenated functional groups and chain scission. rsc.orgmdpi.com

Biodegradability Studies of Crotyl-Modified Acrylic Polymers

While many conventional synthetic polymers are resistant to biodegradation, research has focused on modifying acrylic polymers to enhance their susceptibility to microbial breakdown. researchgate.net Modifying acrylic polymers by incorporating biomass-derived components or designing them with intentionally cleavable linkages are promising strategies. omicsonline.orgnih.gov

The biodegradation of acrylic polymers is facilitated by a diverse range of microorganisms, including bacteria and fungi, which secrete specific enzymes to break down the polymer structure. agriscigroup.usresearchgate.net Microbial communities have been found to be particularly effective in degrading polymers. researchgate.net

Table 2: Microorganisms and Enzymes in Acrylic Polymer Degradation

CategoryExamplesRole in Degradation
Bacteria Pseudomonas fluorescens, P. aeruginosa, Bacillus sp., Micrococcus sp., Gordonia alkanivorans S7. agriscigroup.usmdpi.comresearchgate.netColonize polymer surfaces and secrete extracellular enzymes to break down the polymer into smaller, assimilable molecules. agriscigroup.usmdpi.com
Fungi Penicillium simplicissimum, Rhizopus delemar, Rhizopus arrhizus, Candida cylindracea. agriscigroup.usAct as sources of potent hydrolytic enzymes that can attack the polymer structure. agriscigroup.us
Enzymes Esterases, Lipases, Cutinases, Proteases, Ureases. agriscigroup.usresearchgate.netCatalyze the hydrolysis of ester bonds and other linkages within the polymer, breaking it down into oligomers and monomers. agriscigroup.us

Assessing the biodegradability of modified acrylic polymers is crucial to validating their environmental benefits. omicsonline.org This involves replacing traditional fossil-based raw materials with biomass-derived substitutes, such as polysaccharides or proteins, to create graft copolymers with improved biodegradability. nih.govresearchgate.net

Several methods are used to quantify biodegradability:

Biobased Carbon Content: The percentage of carbon in the product that originates from biomass resources is determined using Carbon-14 analysis. Standard petroleum-derived acrylics have a 0% biobased carbon content, whereas bio-modified versions can contain a significant percentage (e.g., 46%). nih.govresearchgate.net

BOD/COD Ratio: The ratio of the Biochemical Oxygen Demand (BOD5) to the Chemical Oxygen Demand (COD) is a measure of the biodegradability of substances in water. A higher ratio indicates greater biodegradability. researchgate.net

Mineralization Studies: The extent of mineralization of polyacrylates can be quantified by incubating them with microorganisms from sources like activated sludge or soil and measuring the amount of CO2 produced over time. researchgate.net

Research has shown that incorporating ester groups into the main chain of poly(acrylic acid) can yield a polymer that undergoes hydrolysis into smaller oligomers, which are then more readily biodegraded. omicsonline.org Similarly, developing polymers based on alternatives like polyaspartic acid aims to create materials that are both biobased and fully biodegradable, releasing non-toxic products upon degradation. kuleuven.be

Life Cycle Assessment (LCA) Methodologies for this compound Related Materials

A Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 and ISO 14044) used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling ("cradle to grave"). mdpi.comnih.gov For materials like this compound polymers, LCA provides a holistic view of their environmental footprint.

The LCA process involves several key stages:

Goal and Scope Definition: This stage defines the purpose of the assessment, the product system to be studied, and the functional unit (e.g., 1 kg of polymer produced). mdpi.com The system boundaries determine which life cycle stages are included, such as "cradle-to-gate," which covers processes from raw material extraction through manufacturing. researchgate.netchalmers.se

Life Cycle Inventory (LCI): This involves compiling data on all inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) for each process within the system boundary. nih.gov

Life Cycle Impact Assessment (LCIA): The inventory data is used to evaluate potential environmental impacts. These impacts are categorized into areas such as global warming potential, fossil fuel depletion, human health, and ecosystem quality. mdpi.comresearchgate.net

In the context of acrylic polymers, LCAs are used to compare the environmental performance of novel biobased polymers against their conventional fossil-based counterparts. researchgate.netchalmers.se For instance, an LCA comparing a standard acrylic resin with a new biobased version revealed that the biopolymer reduced the environmental impact in 4 out of 19 analyzed categories. nih.govresearchgate.net A subsequent sensitivity analysis showed that changing the bio-additive from a polysaccharide to a protein derivative could reduce the impact in 16 of the 19 categories, highlighting that the choice of bio-based material is critical to achieving environmental benefits. nih.govresearchgate.net Another LCA on acrylic fiber manufacturing identified that the production of the acrylonitrile (B1666552) monomer was the most energy-intensive step, contributing most significantly to fossil fuel depletion. researchgate.net

Cradle-to-Gate Environmental Impact Analysis of Acrylic Fiber Manufacturing

The production of acrylic fibers, which are polymers derived from monomers like acrylates, has significant environmental implications from the extraction of raw materials to the factory gate. A cradle-to-gate Life Cycle Assessment (LCA) provides a framework for evaluating these impacts, encompassing raw material acquisition, transportation, and the manufacturing process itself.

Research indicates that acrylic fiber manufacturing is a highly energy-intensive process. researchgate.netimpactful.ninjatheneedlestore.com A significant portion of the environmental burden is associated with the production of acrylonitrile, a primary chemical building block. impactful.ninjaunl.pt The manufacturing process typically involves stages such as continuous polymerization, dope (B7801613) preparation, spinning, cutting and baling, and solvent recovery. unl.pt

Studies have quantified the environmental impacts across several categories. A key finding from an LCA of an acrylic fiber manufacturing plant in Egypt highlighted that 82% of the total environmental impact was on fossil fuel depletion. researchgate.netimpactful.ninja This is primarily due to the high energy requirements for producing acrylonitrile from propylene, which is derived from fossil fuels. researchgate.netimpactful.ninja The remaining impacts were distributed between human health (15.9%) and ecosystem quality (2.1%). researchgate.netresearchgate.net Another study identified continuous polymerization as the production stage with the highest environmental burdens, with acrylonitrile, steam, and dimethylacetamide production being the major contributors to most impact categories. unl.pt

The table below summarizes the key environmental impacts associated with the cradle-to-gate manufacturing of acrylic fibers, based on LCA findings.

Impact CategoryKey Contributing FactorsResearch Findings
Fossil Fuel Depletion High energy consumption for acrylonitrile production from fossil fuel feedstocks (e.g., petroleum). impactful.ninjatheneedlestore.comAccounts for approximately 82% of the fabric's total environmental impact. researchgate.netimpactful.ninja
Global Warming Potential Energy-intensive processes reliant on burning fossil fuels, leading to high CO2 emissions. impactful.ninjaThe production of acrylic fiber and a resulting sweater can generate around 54 kg of CO2-equivalent. impactful.ninja
Human Toxicity Use of hazardous chemicals and solvents like dimethylacetamide during polymerization. impactful.ninjaunl.ptAcrylic fibers are associated with the highest human toxicity potential compared to other textile fibers. researchgate.net
Water Consumption & Pollution Use of water in various production stages and potential for pollution from chemical byproducts if not managed properly. researchgate.nettheneedlestore.comA cradle-to-gate analysis focuses on water consumption and generated waste as key metrics. researchgate.net

These analyses conclude that reducing the environmental footprint of acrylic fiber production necessitates a focus on sourcing more sustainable raw materials and energy. unl.pt

Comparative LCA of Biobased versus Fossil-Based Acrylic Polymers

As environmental concerns grow, research has increasingly focused on developing biobased polymers as alternatives to traditional fossil-based ones. Life Cycle Assessments (LCAs) are crucial tools for comparing the environmental performance of these alternatives.

One study developed an acrylic-based biopolymer for leather production, replacing some fossil-based materials with biomass-derived polysaccharides. The LCA showed that this new biopolymer reduced the carbon footprint by 9%. However, the standard fossil-based acrylic resin had a lower environmental impact in 14 out of the 19 categories studied. mdpi.com A sensitivity analysis in the same study suggested that using a protein-derived biopolymer instead of a polysaccharide could lead to a reduced environmental impact in 16 of the 19 categories, highlighting the significant influence of the bio-feedstock choice. mdpi.com

Significant variations in LCA results across different studies are common, sometimes by as much as 400%, due to differences in methodology, particularly in handling end-of-life scenarios and allocating impacts from multi-functional processes. whiterose.ac.uk

The following table provides a comparative overview of findings from LCAs of biobased versus fossil-based polymers.

FeatureFossil-Based Acrylic PolymersBiobased Acrylic Polymers
Raw Material Source Primarily non-renewable fossil fuels like petroleum and natural gas. impactful.ninjaRenewable biomass, such as polysaccharides or plant-derived oils. mdpi.comgcimagazine.com
Global Warming Potential (GWP) Generally higher due to reliance on fossil fuels for both feedstock and energy. impactful.ninjaresearchgate.netCan offer significant GHG reductions and even negative emissions in some cases. supergen-bioenergy.net Replacing fossil-based materials with bio-based ones can lower GWP. lu.se
Other Environmental Impacts Lower impact in some categories (e.g., land use, eutrophication) compared to certain bio-based alternatives. mdpi.comlu.seCan have higher impacts in categories like land use, acidification, and eutrophication, depending on the feedstock's agricultural phase. lu.sewhiterose.ac.uk
Biodegradability Generally not biodegradable, contributing to plastic accumulation. impactful.ninjagcimagazine.comCan be designed to be biodegradable, though this depends on the specific polymer structure. mdpi.comgcimagazine.com

Ultimately, simply substituting fossil-based components with biomass does not guarantee a better environmental profile across the board. mdpi.com A comprehensive LCA is essential to identify the most sustainable options, considering the entire life cycle and a wide range of impact categories. whiterose.ac.ukresearchgate.net

Research on Mitigation Strategies for Environmental Accumulation of Acrylic Polymers

The persistence of acrylic polymers in the environment is a significant concern, leading to research on various mitigation strategies. researchgate.net These polymers are known to degrade very slowly in soil and aquatic environments, contributing to the accumulation of plastic waste and the generation of microplastics. impactful.ninjatheneedlestore.comresearchgate.net

One primary area of research is enhancing the biodegradability of acrylic polymers. While polyacrylates are generally considered non-toxic, their degradation in soil is slow, with studies reporting rates as low as 0.12% to 0.24% over six months. researchgate.netmdpi.com Mitigation research focuses on several key approaches:

Microbial Degradation: Scientists have identified various bacteria and fungi capable of degrading polyacrylates and polyacrylamides. kristujayanti.edu.inbutlerov.com These microorganisms can use the polymer as a source of carbon or nitrogen. kristujayanti.edu.in For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to biodegrade polyacrylate in soil. mdpi.com Research indicates that a mixed population of microorganisms can carry out biodegradation under both aerobic and anaerobic conditions. kristujayanti.edu.in

Enhancing Biodegradability: Several methods are being explored to make acrylic polymers more susceptible to microbial action. These strategies include:

Chemical Pre-treatment: Fenton's oxidation, a process involving hydrogen peroxide and iron catalysts, can effectively enhance the biodegradation of polyacrylamide and polyacrylic acid. kristujayanti.edu.in

Structural Modification: Introducing "fragility points" into the polymer's main carbon chain through oxidation or hydrolysis can increase the rate of biodegradation. kristujayanti.edu.in Incorporating soluble polymers into the main chain can also improve biodegradability. kristujayanti.edu.in

Additives: The addition of zinc oxide (ZnO) can enhance the solubility and change the structure of polyacrylate, reducing its toxicity to microorganisms and thereby increasing its aerobic biodegradation. kristujayanti.edu.in

Irradiation: Exposing polyacrylates to UV irradiation has been found to enhance subsequent microbial degradation. kristujayanti.edu.in

Developing Inherently Biodegradable Alternatives: A significant strategy involves designing new polymers from the ground up with biodegradability in mind. This includes creating bio-based polyesters from non-GMO, plant-based feedstocks like coconut and palm, which are designed to be readily biodegradable and non-persistent in the environment. gcimagazine.com

Improved Waste Management and Recycling: Beyond material science, effective waste management is crucial. jeeng.net While recycling is the preferred option for plastic waste, few acrylic polymers are currently recycled, with most ending up in landfills. researchgate.net Developing robust recycling technologies and promoting policies that encourage proper disposal and recycling are essential mitigation strategies. jeeng.netmdpi.com

Research continues to address the challenges of polymer persistence, aiming to develop a suite of solutions from advanced material design to more effective end-of-life management to mitigate the environmental accumulation of acrylics. researchgate.netmdpi.com

Q & A

Q. What are the key experimental considerations for optimizing the synthesis of crotyl acrylate to ensure high yield and purity?

Answer: Synthesis optimization requires meticulous control of reaction parameters, including temperature, catalyst loading, and molar ratios of reactants (e.g., crotyl alcohol and acrylic acid). Detailed protocols should specify inert atmosphere conditions to prevent radical polymerization of the acrylate group. Purification methods (e.g., distillation, chromatography) must be validated via analytical techniques like <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS to confirm purity (>95%) and absence of side products (e.g., diacrylates). Experimental reproducibility demands full disclosure of solvent selection, reaction times, and post-processing steps .

Q. How can researchers reliably characterize this compound’s structural and thermal properties for publication-ready data?

Answer: Characterization should include:

  • Structural analysis : FT-IR for functional groups (C=O stretch at ~1720 cm⁻¹, C=C at ~1630 cm⁻¹), NMR for regiochemical confirmation.
  • Thermal stability : TGA/DSC under nitrogen to determine decomposition onset temperature (typically >200°C for acrylates).
  • Purity assessment : HPLC with UV detection (λ = 210 nm) or GC with FID. Data must be statistically validated (triplicate measurements) and benchmarked against literature values. Raw spectra and chromatograms should be included in supplementary materials .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in this compound’s reactivity under varying catalytic conditions?

Answer: Contradictions in reactivity (e.g., esterification vs. polymerization) arise from competing pathways influenced by acid/base catalysts. For example, Brønsted acids (e.g., H2SO4) favor esterification but risk acrylate oligomerization, while enzymatic catalysts (e.g., lipases) offer selectivity but slower kinetics. Advanced studies should employ kinetic profiling (e.g., <i>in situ</i> FT-IR), isotope labeling, and DFT calculations to map transition states. Conflicting data in literature often stem from unaccounted side reactions or solvent effects, necessitating controlled variable testing .

Q. How can computational models predict this compound’s copolymerization behavior with diverse monomers?

Answer: Molecular dynamics (MD) simulations and Monte Carlo methods can model reactivity ratios (e.g., Mayo-Lewis equations) by integrating monomer electron densities (Q-e scheme) and steric parameters. Validate predictions against experimental <i>r</i>1/<i>r</i>2 values from <sup>13</sup>C NMR triad analysis. Discrepancies between predicted and observed copolymer compositions may indicate overlooked chain-transfer mechanisms or solvent polarity effects .

Q. What strategies address stability challenges in storing this compound for long-term studies?

Answer: Stabilizers (e.g., hydroquinone, MEHQ) at 50–200 ppm are critical to inhibit radical polymerization. Storage under argon at ≤4°C in amber vials minimizes photodegradation. Regular purity checks via GC or <sup>1</sup>H NMR are essential; degradation products (e.g., acrylic acid) require quantification. Contradictory shelf-life reports often arise from variable inhibitor concentrations or temperature fluctuations during storage .

Methodological Challenges

Q. How should researchers design experiments to resolve conflicting literature data on this compound’s toxicity profile?

Answer: Address contradictions by standardizing assay protocols:

  • <i>In vitro</i> toxicity : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and exposure times.
  • Metabolite analysis : LC-MS/MS to track acrylate hydrolysis products (e.g., acrylic acid).
  • Dose-response curves : EC50 values must be statistically validated (n ≥ 3). Discrepancies may stem from impurity interference or assay sensitivity limits, necessitating purity verification and cross-lab validation .

Q. What advanced spectroscopic techniques elucidate this compound’s role in photoinitiated polymerization mechanisms?

Answer: Time-resolved EPR or laser flash photolysis can track radical intermediates during UV curing. Combine with Raman spectroscopy to monitor real-time conversion rates. Conflicting mechanistic proposals (e.g., Norrish Type I vs. II pathways) require isotopic labeling (e.g., deuterated acrylates) to distinguish hydrogen abstraction patterns .

Data Presentation and Reproducibility

Q. How can researchers ensure their this compound datasets meet reproducibility standards for peer review?

Answer: Adhere to FAIR principles:

  • Metadata : Document instrument calibration, batch numbers of reagents, and environmental conditions (humidity, temperature).
  • Raw data : Deposit in repositories (e.g., Zenodo) with DOIs.
  • Statistical rigor : Report confidence intervals, p-values, and effect sizes. Journals increasingly mandate submission of step-by-step protocols (e.g., protocols.io ) alongside manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.